1H-Indazole-3-carbonyl chloride, 5-bromo-
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-indazole-3-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDAKLPTZHISFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromoindazole-3-Carbonyl Chloride: Synthesis, Reactivity, and Application
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heteroaromatic structure, is a privileged scaffold in modern medicinal chemistry. As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents due to its ability to form key hydrogen bonds and engage in various receptor-ligand interactions.[1] Many indazole-containing compounds have demonstrated significant biological activities, including potent anti-cancer properties.[1][2] Specifically, the functionalization at the 3-position of the indazole ring is a critical strategy for developing targeted therapies.[1]
This guide focuses on 5-bromoindazole-3-carbonyl chloride , a highly reactive and synthetically valuable intermediate. A direct CAS (Chemical Abstracts Service) number for this acid chloride is not commonly listed, as it is typically generated in situ (in the reaction mixture) from its stable precursor, 5-bromo-1H-indazole-3-carboxylic acid , and used immediately. This approach circumvents the challenges associated with the purification and storage of a moisture-sensitive acid chloride.
The primary focus of this document is to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the precursor, the reliable methods for its conversion to the reactive acid chloride, and its subsequent application in synthesizing complex molecules, particularly in the context of targeted cancer therapies like PARP inhibitors.
Part 1: The Stable Precursor: 5-Bromo-1H-indazole-3-carboxylic Acid
The journey to utilizing 5-bromoindazole-3-carbonyl chloride begins with its corresponding carboxylic acid. This white to pale yellow solid is the commercially available and stable starting material for a multitude of synthetic routes.[2]
Physicochemical Properties
A clear understanding of the precursor's properties is fundamental for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 1077-94-7 | [2][3][4][5] |
| Molecular Formula | C₈H₅BrN₂O₂ | [2][4][5] |
| Molecular Weight | 241.04 g/mol | [2][4][5] |
| Appearance | White to pale yellow solid | [2] |
| Melting Point | 289-292 °C | [6] |
| Storage Conditions | 0-8 °C, dry environment | [2][6] |
Synthesis of the Carboxylic Acid Precursor
While 5-bromo-1H-indazole-3-carboxylic acid is commercially available, understanding its synthesis provides deeper insight into the scaffold's chemistry. One common and effective laboratory method is the direct bromination of the parent indazole-3-carboxylic acid.[6][7]
Experimental Protocol: Synthesis via Bromination [6][7]
-
Dissolution: Suspend indazole-3-carboxylic acid (1.0 eq) in glacial acetic acid. Heat the suspension to 120 °C until a clear solution is obtained.
-
Temperature Adjustment: Cool the solution to 90 °C.
-
Bromination: Prepare a solution of bromine (2.0 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the reaction mixture while maintaining the temperature at 90 °C.
-
Reaction: Maintain the reaction at 90 °C for approximately 16 hours, monitoring for completion via TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice water. Stir vigorously for 15-20 minutes to precipitate the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid.[6][7] This method typically results in high yields, often around 87%.[7]
Part 2: Generation of 5-Bromoindazole-3-Carbonyl Chloride
The conversion of the stable carboxylic acid to the highly reactive acid chloride is the pivotal step that unlocks the synthetic potential of this scaffold. This transformation is most commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Choosing the Right Chlorinating Agent
-
Thionyl Chloride (SOCl₂): This is a widely used, cost-effective reagent. The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[8][9][10] It is often used as both the reagent and the solvent (neat).
-
Oxalyl Chloride ((COCl)₂): This reagent is often preferred for more sensitive substrates as the reaction can be run under milder conditions (e.g., room temperature) with a catalytic amount of N,N-dimethylformamide (DMF).[11] The byproducts are also gaseous (CO, CO₂, HCl), simplifying purification.
The choice between these reagents depends on the scale of the reaction, the sensitivity of other functional groups on the molecule, and desired reaction conditions. For robust substrates like the 5-bromoindazole core, thionyl chloride is highly effective.
Mechanism of Action: Thionyl Chloride
Understanding the mechanism explains the efficiency of the process.
-
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[12]
-
A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This conversion turns the hydroxyl group into an excellent leaving group.[9]
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This attack leads to the collapse of the tetrahedral intermediate, releasing the final acid chloride product along with gaseous SO₂ and HCl.[8][10]
Caption: Reaction mechanism for converting a carboxylic acid to an acid chloride using thionyl chloride.
Experimental Protocol: In Situ Generation of the Acid Chloride
This protocol describes a robust method for generating the acid chloride for immediate use in subsequent reactions, such as amide coupling.
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add thionyl chloride (SOCl₂) in excess (e.g., 5-10 equivalents, or use as solvent). A co-solvent like toluene can be used if solubility is an issue.
-
Catalyst (Optional): Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux (typically ~79 °C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (distillation or rotary evaporation). It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic SOCl₂ vapors.
-
Final Preparation: The resulting crude 5-bromoindazole-3-carbonyl chloride (often an oil or solid) is typically re-dissolved in a dry, aprotic solvent (e.g., DCM, THF, or DMF) and used immediately without further purification.
Part 3: Synthetic Applications in Drug Discovery
The primary utility of 5-bromoindazole-3-carbonyl chloride lies in its high electrophilicity, making it an excellent precursor for forming amide and ester bonds through nucleophilic acyl substitution.
Amide Bond Formation: A Gateway to PARP Inhibitors
The indazole-3-carboxamide moiety is a critical pharmacophore in a class of anti-cancer drugs known as PARP (Poly(ADP-ribose) polymerase) inhibitors.[13][14][15] PARP enzymes are essential for DNA repair, and their inhibition can lead to "synthetic lethality" in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[14][15]
The acid chloride provides a highly efficient route to couple the indazole core with various amine-containing fragments, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[16][17]
Caption: General workflow from the carboxylic acid precursor to a final amide product.
Experimental Protocol: Representative Amide Coupling
-
Acid Chloride Preparation: Generate 5-bromoindazole-3-carbonyl chloride from the carboxylic acid (1.0 eq) as described in Part 2 and dissolve it in a dry aprotic solvent (e.g., dichloromethane, DCM).
-
Amine Solution: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq) in dry DCM.
-
Coupling Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of the acid chloride dropwise to the amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the desired 5-bromo-1H-indazole-3-carboxamide.
References
-
5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7 - Home Sunshine Pharma . Home Sunshine Pharma. [Link]
-
Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed . PubMed. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . Master Organic Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH . National Institutes of Health. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC . National Institutes of Health. [Link]
-
Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors - PMC . National Institutes of Health. [Link]
-
Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed . PubMed. [Link]
-
Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Acid to Acid Chloride - Common Conditions . The Organic Synthesis Archive. [Link]
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps . Chemistry Steps. [Link]
-
Acid Chloride Formation - Thionyl Chloride - ChemTube3D . ChemTube3D. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1077-94-7|5-Bromo-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 5-bromo-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 5. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 7. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 13. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 5-Bromo-3-chloroformyl-1H-indazole
The following technical guide details the properties, synthesis, and application of 5-bromo-3-chloroformyl-1H-indazole (also known as 5-bromo-1H-indazole-3-carbonyl chloride). This document is structured for researchers requiring high-fidelity protocols for medicinal chemistry and drug discovery.
Core Scaffold for Kinase Inhibitor & GPCR Ligand Design
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
5-bromo-3-chloroformyl-1H-indazole is a highly reactive electrophilic intermediate derived from the parent indazole-3-carboxylic acid. It serves as a critical "linchpin" motif in the synthesis of bi- and tri-cyclic small molecules, particularly in the development of VEGFR, PDGFR, and Raf kinase inhibitors.
| Property | Data |
| Systematic Name | 5-bromo-1H-indazole-3-carbonyl chloride |
| CAS Number | 1260783-54-7 |
| Molecular Formula | C₈H₄BrClN₂O |
| Molecular Weight | 259.49 g/mol |
| Physical State | Off-white to pale yellow solid (typically prepared in situ) |
| Solubility | Soluble in DCM, THF, Dioxane; Reacts violently with water/alcohols |
| Stability | Moisture sensitive; Hydrolyzes rapidly to parent acid |
| Storage | -20°C under Argon/Nitrogen; Desiccated |
Synthesis & Production Logic
The synthesis of the acid chloride requires careful management of the N1-nitrogen. While the 3-carbonyl position is the target for chlorination, the N1-H (pKa ~14) can participate in side reactions or form insoluble salts.
Retrosynthetic Analysis
The most reliable route proceeds via the chlorination of 5-bromo-1H-indazole-3-carboxylic acid (CAS 1077-94-7).
Figure 1: Synthetic pathway from commercial precursors to the reactive acid chloride.
Critical Process Parameters (CPP)
-
Catalyst Selection: A catalytic amount of N,N-Dimethylformamide (DMF) is mandatory . It forms the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is the active chlorinating species, significantly lowering the activation energy compared to neat SOCl₂.
-
Temperature Control: Reflux (75-80°C) is required to drive the evolution of SO₂ and HCl gases.
-
N1-Protection (Optional but Recommended): For large-scale or GMP synthesis, protecting the N1 position (e.g., with THP or SEM) prior to acid chloride formation prevents intermolecular acylation (dimerization). However, for rapid bench-scale synthesis, the unprotected 1H-indazole can be used if the acid chloride is reacted immediately.
Experimental Protocols
Protocol A: Preparation of 5-bromo-1H-indazole-3-carbonyl chloride
Use this protocol for immediate downstream coupling.
Reagents:
-
5-bromo-1H-indazole-3-carboxylic acid (1.0 eq)[]
-
Thionyl Chloride (SOCl₂) (10.0 eq) – Acts as solvent and reagent
-
DMF (anhydrous) (0.05 eq)
Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Addition: Charge the flask with the carboxylic acid solid. Add SOCl₂ carefully (exothermic).
-
Activation: Add catalytic DMF (1-2 drops). You should observe immediate gas evolution (HCl/SO₂).
-
Reaction: Heat the mixture to reflux (80°C) for 2–3 hours. The suspension should become a clear homogeneous solution, indicating conversion to the acid chloride.
-
Isolation:
-
Cool to room temperature.[2]
-
Concentrate in vacuo to remove excess SOCl₂.
-
Azeotrope: Add anhydrous Toluene (2x) and evaporate to remove trace thionyl chloride.
-
Result: The crude acid chloride is obtained as a yellow/tan solid. Do not purify. Use immediately.
-
Protocol B: Downstream Amide Coupling (General Procedure)
Targeting VEGFR/Kinase Inhibitor Scaffolds.
Reagents:
-
Crude Acid Chloride (from Protocol A)
-
Amine Partner (1.1 eq) (e.g., substituted aniline or piperazine)
-
DIPEA or TEA (3.0 eq)
-
DCM or THF (anhydrous)
Methodology:
-
Dissolve the amine partner and base in anhydrous DCM/THF at 0°C.
-
Dissolve the crude acid chloride in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0°C.
-
Allow to warm to RT and stir for 4–12 hours.
-
Quench: Add saturated NaHCO₃.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
Reactivity & Applications in Drug Discovery[1][3]
The 5-bromo-3-chloroformyl-1H-indazole scaffold is a "privileged structure" in medicinal chemistry. The C3-carbonyl allows for the attachment of solubilizing groups or hydrogen-bond acceptors, while the C5-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to build library diversity.
Functionalization Workflow
Figure 2: Divergent synthesis strategy. The acid chloride is the first pivot point; the C5-bromide is the second.
Mechanism of Action (Kinase Inhibition)
In many kinase inhibitors (e.g., Axitinib analogues), the indazole core mimics the adenine ring of ATP.
-
Hinge Binding: The N1 and N2 nitrogens (or the N1-H) often form hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).
-
Specificity: The amide substituent at C3 extends into the solvent-exposed region or the hydrophobic pocket, dictating selectivity between kinases (e.g., VEGFR2 vs. PDGFR).
-
Electronic Tuning: The C5-bromide is electron-withdrawing, modulating the pKa of the N1 proton, thereby influencing binding affinity.
Handling & Safety (MSDS Summary)
-
Corrosivity: Causes severe skin burns and eye damage. The compound hydrolyzes on skin contact to produce HCl.
-
Respiratory Hazard: Inhalation of dust or vapors (if heated) can cause severe respiratory irritation.
-
PPE Requirements:
-
Nitrile gloves (Double gloving recommended).
-
Chemical splash goggles + Face shield.
-
Work exclusively in a functioning fume hood.
-
-
Spill Cleanup: Neutralize with sodium bicarbonate or lime before disposal. Do not add water directly to the bulk material.
References
-
Thionyl Chloride Activation Mechanism: Title: "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids to Give Acid Halides."[3][4] Source: Master Organic Chemistry. URL:[Link]
Sources
Methodological & Application
Synthesis of 5-bromoindazole-3-carboxamides via acid chloride
Application Note: High-Yield Synthesis of 5-Bromoindazole-3-Carboxamides via Acid Chloride Activation
Executive Summary
The 5-bromoindazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for various kinase inhibitors (e.g., VEGFR, PDGFR) and GPCR ligands (e.g., 5-HT receptor antagonists). While peptide coupling reagents (HATU, EDC) are common, they often struggle with the steric and electronic deactivation inherent to the electron-deficient 5-bromoindazole system.
This guide details a robust, scalable protocol for synthesizing these carboxamides via an acid chloride intermediate . This method offers superior kinetics and higher yields for sterically hindered or electron-deficient amines compared to standard coupling agents.
Scientific Background & Retrosynthetic Logic
The Challenge: The 3-position carboxylic acid of the indazole ring is electronically deactivated by the pyrazole system and the electron-withdrawing bromine at the 5-position. Direct amide coupling using carbodiimides often results in sluggish reaction rates and incomplete conversion.
The Solution: Converting the carboxylic acid to the highly electrophilic acid chloride (acyl chloride) overcomes this activation energy barrier.[1]
Retrosynthetic Analysis: The synthesis disconnects the amide bond to reveal the amine partner and the activated 5-bromoindazole-3-carbonyl chloride, derived from the parent acid.
Figure 1: Retrosynthetic strategy isolating the acid chloride activation step.[2]
Materials and Reagents
| Reagent | CAS No.[3] | Role | Purity Requirement |
| 5-Bromo-1H-indazole-3-carboxylic acid | 1077-94-7 | Starting Material | >97% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | Activating Agent | Reagent Grade (>99%) |
| Oxalyl Chloride (Alternative) | 79-37-8 | Activating Agent | 2.0 M in DCM |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Catalyst | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent | Anhydrous, Inhibitor-free |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Anhydrous |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | Base | >99% |
Detailed Experimental Protocol
Phase 1: Synthesis of 5-Bromoindazole-3-Carbonyl Chloride
Expert Insight: Direct reaction with thionyl chloride is preferred over oxalyl chloride for scale-up due to cost, but oxalyl chloride is milder for small-scale exploratory chemistry. This protocol uses Thionyl Chloride for robustness.
-
Setup: Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube or N₂ line.
-
Charging: Add 5-bromo-1H-indazole-3-carboxylic acid (1.0 equiv, e.g., 500 mg) to the flask.
-
Solvent/Reagent Addition:
-
Add Thionyl Chloride (SOCl₂) (10.0 equiv).[4] Note: SOCl₂ acts as both reagent and solvent.
-
Add DMF (catalytic, ~2-3 drops). Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride.
-
-
Reaction:
-
Heat the mixture to reflux (75-80°C) .
-
Monitor: The suspension will transition to a clear solution (yellow/orange) as the acid chloride forms.
-
Time: Typically 2–4 hours.
-
-
Workup (Critical Step):
-
Evaporation: Remove excess SOCl₂ in vacuo using a rotary evaporator.
-
Azeotrope: To remove trace SOCl₂ (which can degrade the amine in the next step), add anhydrous Toluene (10 mL) and evaporate to dryness. Repeat twice.
-
Result: The acid chloride is obtained as a yellow/brown solid. Proceed immediately to Phase 2. Do not store.
Phase 2: Amide Coupling
-
Preparation of Amine:
-
In a separate flask, dissolve the Amine Partner (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous THF or DCM (5–10 mL).
-
Cool this solution to 0°C (ice bath).
-
-
Coupling:
-
Dissolve the crude acid chloride from Phase 1 in anhydrous THF (5–10 mL).
-
Dropwise Addition: Add the acid chloride solution slowly to the cold amine solution over 10–15 minutes. Causality: Slow addition prevents exotherms and minimizes dimerization side reactions.
-
-
Completion:
-
Allow the reaction to warm to room temperature (RT) and stir for 2–12 hours.
-
TLC Monitoring: Check for disappearance of the amine (if UV active) or formation of a new spot. Mobile Phase: 5% MeOH in DCM.
-
-
Quench & Isolation:
Self-Validating Quality Control System
Ensure your synthesis is on track by verifying these checkpoints:
| Checkpoint | Observation | Action if Failed |
| Acid Chloride Formation | Suspension turns to Clear Solution . | If solid remains after 4h, add more SOCl₂ and 1 drop DMF; continue reflux. |
| SO₂ Evolution | Gas evolution (bubbling) during reflux. | Ensure venting is not blocked. Use a scrubber if scaling up. |
| Coupling Reaction | Exotherm upon addition of acid chloride. | If no exotherm, acid chloride may have hydrolyzed. Check dryness of solvents.[5] |
| Product Appearance | Typically off-white to pale yellow solid. | Dark brown/black tar indicates decomposition; check N2 atmosphere and solvent dryness. |
Biological Context: Kinase Inhibition Pathway
5-Bromoindazole-3-carboxamides often function as ATP-competitive inhibitors. The diagram below illustrates the typical signaling blockade.
Figure 2: Mechanism of action for indazole-based kinase inhibitors blocking ATP binding.
Troubleshooting & Optimization (Expertise)
-
Solubility Issues: The 5-bromoindazole core is notoriously insoluble. If the acid chloride precipitates during the coupling step, switch the solvent to Anhydrous DMF or NMP.
-
N1-Protection: While the protocol above works for many substrates, the N1-H (indazole nitrogen) is acidic. If you observe dimerization or low yields, protect the N1 position with a THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group before forming the acid chloride.
-
Protocol: React 5-bromoindazole-3-carboxylic acid ester with DHP/pTSA, then hydrolyze the ester, then proceed to acid chloride.
-
-
Alternative Activation: If the acid chloride route is too harsh for your specific amine, use HATU (1.2 equiv) with DIPEA (3.0 equiv) in DMF. However, expect slower kinetics.
References
-
Synthesis of 5-Bromo-1H-indazole-3-carboxylic acid derivatives
-
ChemicalBook. "5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID Synthesis." Accessed Oct 2023. Link
-
-
Acid Chloride Activation Protocols
-
Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides." Link
-
-
Indazole-3-carboxamides as Bioactive Scaffolds
-
General Amide Coupling Strategies
-
Fisher Scientific. "Amide Synthesis Protocols." Link
-
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Introduction: The Strategic Importance of 5-Bromoindazole Acylating Agents
An Application Note and Detailed Protocol for the Use of 5-Bromoindazole-3-carbonyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the general procedures for acylation reactions utilizing 5-bromoindazole-3-carbonyl chloride. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a foundational understanding of the reaction's principles, safety considerations, and practical execution in a research setting. The indazole core is a privileged scaffold in medicinal chemistry, and its functionalization via the C3-carbonyl chloride is a critical step in the synthesis of numerous biologically active molecules.[1][2]
Indazole derivatives are central to the development of novel therapeutics, acting as bioisosteres of indoles.[1] The introduction of functional groups at the 3-position is a key strategy for modulating pharmacological activity. 5-bromoindazole-3-carbonyl chloride serves as a highly reactive and versatile building block for this purpose. It enables the covalent linkage of the 5-bromoindazole moiety to various nucleophiles—most commonly amines and alcohols—to form stable amide and ester bonds, respectively. This acylation reaction is fundamental to constructing libraries of compounds for structure-activity relationship (SAR) studies.
The protocol herein focuses on the most prevalent application: the N-acylation of primary and secondary amines. The principles, however, are broadly applicable to other nucleophilic substrates.
PART 1: Preparation of 5-Bromoindazole-3-carbonyl Chloride
The acyl chloride is typically not commercially available due to its high reactivity and moisture sensitivity. It is almost always prepared fresh from its corresponding carboxylic acid immediately before use.
Protocol 1: Synthesis of the Acyl Chloride Precursor
Objective: To convert 5-bromo-1H-indazole-3-carboxylic acid into 5-bromoindazole-3-carbonyl chloride. The use of oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a reliable method that produces gaseous byproducts (CO, CO₂, HCl), simplifying purification.[3][4]
Materials:
-
5-bromo-1H-indazole-3-carboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, drying tube (CaCl₂ or CaSO₄), and nitrogen/argon source.
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagents: Suspend 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 mmol of carboxylic acid) to the suspension.
-
Chlorination: Slowly add oxalyl chloride (1.5-2.0 eq) dropwise to the stirred suspension at room temperature. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, or until the gas evolution ceases and the solution becomes clear.
-
Isolation: The resulting solution of 5-bromoindazole-3-carbonyl chloride in DCM is typically used directly in the next step without isolation. If necessary, the solvent and excess oxalyl chloride can be carefully removed under reduced pressure, but the crude acyl chloride should be used immediately.
PART 2: General Protocol for N-Acylation of Amines
This section details the core procedure for reacting 5-bromoindazole-3-carbonyl chloride with a primary or secondary amine to form the corresponding amide.
Scientific Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism.[5] The amine's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6][7]
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic addition-elimination pathway.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID | 1077-94-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Suzuki-Miyaura coupling of 5-bromoindazole derivatives
Application Note: Strategic Suzuki-Miyaura Coupling of 5-Bromoindazole Derivatives
Executive Summary & Strategic Importance
The 5-substituted indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., Axitinib, Linifanib). Functionalization at the C5 position via Suzuki-Miyaura cross-coupling is a critical entry point for diversifying this scaffold.
However, 5-bromoindazole presents a unique "Janus-faced" challenge:
-
The C5-Bromide: It is electronically deactivated compared to simple aryl bromides but sterically accessible.
-
The N1-H Proton: With a
of ~13.8, the N-H proton is acidic enough to be deprotonated by standard Suzuki bases (carbonates, phosphates). The resulting indazolyl anion is a potent ligand that can displace phosphines, coordinate to Palladium(II), and form an off-cycle resting state, effectively poisoning the catalyst.
This guide provides two distinct workflows: a Robust Protected Route (for scale-up reliability) and a Direct Unprotected Route (for rapid library generation), supported by mechanistic rationale.
Mechanistic Insight: The "Azole Anion" Problem
Understanding the failure mode is critical for troubleshooting. In unprotected couplings, the base deprotonates N1. This nitrogen anion (
-
Standard Ligands (e.g.,
): Are easily displaced by the indazolyl anion, leading to catalyst deactivation. -
Solution: Use bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos) or chelating ligands (dppf) that sterically preclude the approach of the azole anion or bind tightly enough to resist displacement.
Figure 1: Catalytic cycle showing the standard pathway vs. the "Anion Poisoning" off-cycle trap common with unprotected indazoles.
Reaction Optimization Matrix
Use this table to select conditions based on your substrate's complexity and your lab's available reagents.
| Variable | Method A: Protected (THP) | Method B: Direct (Unprotected) | Rationale |
| Substrate | 1-(Tetrahydro-2H-pyran-2-yl)-5-bromoindazole | 5-Bromo-1H-indazole | THP masks acidity; Direct saves 2 steps. |
| Catalyst | XPhos Pd G2 (1-3 mol%) | dppf is robust; XPhos prevents anion coordination. | |
| Base | Phosphate is preferred for XPhos systems. | ||
| Solvent | 1,4-Dioxane / | n-Butanol / | Biphasic/Alcoholic solvents solubilize zwitterions. |
| Temp | 80-90 °C | 100-110 °C | Unprotected requires higher energy to turnover. |
| Key Risk | Incomplete deprotection later. | Protodeboronation of unstable boronic acids. |
Detailed Experimental Protocols
Protocol A: The "Scale-Up Ready" Route (THP Protection)
Recommended for: Large batches (>5g), expensive boronic acids, or when purification of the unprotected product is difficult.
Phase 1: Protection
-
Dissolve 5-bromoindazole (1.0 equiv) in DCM (5 mL/mmol).
-
Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (PTSA) (0.1 equiv).
-
Stir at RT for 4-12 h. Monitor by TLC (The N1-THP product is less polar than starting material).
-
Quench with sat.
, extract with DCM, and concentrate. Note: Isomers N1 and N2 may form; N1 usually dominates. Both are active in Suzuki.[1]
Phase 2: Coupling
-
Charge a reaction vial with 1-THP-5-bromoindazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and
(0.05 equiv). -
Evacuate and backfill with Nitrogen (
) three times. -
Add degassed 1,4-Dioxane (0.2 M) and
(2.0 equiv). -
Heat to 90 °C for 4–16 hours.
-
Workup: Cool to RT. Filter through Celite.[2] Dilute with EtOAc, wash with water/brine. Dry over
.
Phase 3: Deprotection
-
Dissolve crude intermediate in MeOH.
-
Add
in dioxane (or aqueous HCl). Heat to 60 °C for 1–2 h. -
Neutralize and isolate.[3]
Protocol B: The "High-Throughput" Route (Unprotected)
Recommended for: Library synthesis, medicinal chemistry, "Green" chemistry (step economy).
Reagents:
-
Catalyst: XPhos Pd G2 (Buchwald 2nd Gen Precatalyst). Why? Rapidly generates active LPd(0) and the bulky XPhos ligand prevents indazole anion inhibition.
-
Base:
(Tribasic Potassium Phosphate).
Step-by-Step:
-
To a microwave vial, add 5-bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Add XPhos Pd G2 (0.02 equiv / 2 mol%).
-
Tip: If G2 is unavailable, use
(1 mol%) + XPhos (4 mol%).
-
-
Seal and purge with Argon/Nitrogen.
-
Add solvent: n-Butanol / Water (4:1) or Dioxane / Water (4:1) . Concentration: 0.15 M.
-
Note: n-Butanol is excellent for solubilizing the polar intermediates.
-
-
Reaction:
-
Thermal: 100 °C for 12–18 hours.
-
Microwave: 120 °C for 30–60 minutes.
-
-
QC Check: If the reaction turns black immediately, oxygen was present. If it remains pale yellow/orange but no product forms, the catalyst is likely poisoned (add more ligand or switch to Protocol A).
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd aggregation ("Pd Black"). | Oxygen leak or insufficient ligand. Degas solvents thoroughly. Increase Ligand:Pd ratio. |
| Low Conversion (Unprotected) | Catalyst poisoning by N-H. | Switch to XPhos or SPhos . Ensure base concentration is high ( |
| Protodeboronation | Unstable Boronic Acid (e.g., 2-pyridyl). | Use Boronic Esters (Pinacol) or K-Trifluoroborates . Lower temp, reduce water content. |
| Regioisomers | N-arylation (Chan-Lam type side reaction). | Rare under Suzuki conditions (requires Cu). If observed, ensure |
References
-
Mechanistic Study on Unprotected Azoles
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
-
Source:
-
XPhos Pd G2 Protocols
-
Protected Indazole Methodologies
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1]
-
Source:
-
-
General Indazole Functionalization
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole (Analogous chemistry).
-
Source:
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nasc.ac.in [nasc.ac.in]
One-Pot Synthesis of Indazole-3-Carboxamides: A Strategic Application of Multicomponent and Cross-Coupling Chemistry
Introduction: The Significance of Indazole-3-Carboxamides and the Quest for Synthetic Efficiency
The indazole-3-carboxamide scaffold is a cornerstone in modern medicinal chemistry and drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent kinase inhibition, and are integral to the development of novel therapeutics for oncology and inflammatory diseases. The traditional synthesis of these valuable compounds often involves multi-step sequences, beginning with the construction of an indazole-3-carboxylic acid followed by a separate amide coupling step. While effective, these linear approaches can be time-consuming and generate significant waste, hindering the rapid exploration of chemical space required in drug development programs.
This application note details a highly efficient, convergent two-step synthesis of 1-arylindazole-3-carboxamides. The methodology leverages the power of a one-pot, three-component reaction (3-CR) to construct a key α-aminocarbonyl hydrazone intermediate, which then undergoes a chemoselective intramolecular Buchwald-Hartwig cyclization. This strategic combination of multicomponent and cross-coupling chemistries provides a robust and flexible platform for the synthesis of a diverse library of indazole-3-carboxamides from readily available starting materials.
Expertise & Experience: The Rationale Behind the Synthetic Strategy
The elegance of this synthetic approach lies in its strategic orchestration of reactivity. The initial three-component reaction is a testament to the principles of atom economy and convergence, rapidly assembling a complex molecular architecture in a single operation. The choice of a hydrazonoyl chloride, an isocyanide, and a "sacrificial" carboxylic acid is critical. The carboxylic acid, in this case, 2-hydroxymethylbenzoic acid, plays a dual role: it acts as a nucleophile to trap the reactive nitrilium ion intermediate and subsequently facilitates an intramolecular cyclization to deliver an oxygen atom to the product, effectively acting as a "pseudo water molecule". This circumvents the poor nucleophilicity of water and drives the reaction towards the desired α-aminocarbonyl hydrazone.
The subsequent intramolecular Buchwald-Hartwig amination is a powerful and selective method for C-N bond formation. The palladium-catalyzed reaction is highly chemoselective for the intramolecular cyclization, favoring the formation of the indazole ring over potential intermolecular side reactions. The choice of the palladium catalyst and ligand is crucial for achieving high yields and preventing the formation of byproducts. This two-step, one-pot intermediate synthesis followed by a robust cyclization strategy represents a significant advancement in the synthesis of this important class of molecules, offering both efficiency and versatility.
Trustworthiness: A Self-Validating Protocol
The protocols outlined below are designed to be self-validating through in-process monitoring and clear characterization of intermediates and final products. The progress of both the three-component reaction and the Buchwald-Hartwig cyclization can be conveniently monitored by Thin Layer Chromatography (TLC). The identity and purity of the α-aminocarbonyl hydrazone intermediate and the final indazole-3-carboxamide product are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectroscopic signatures for both the intermediate and the final product are well-defined, providing clear benchmarks for successful synthesis.
Experimental Workflow Overview
The overall synthetic strategy is a two-step process, with the first step being a one-pot, three-component reaction.
Caption: Overall workflow for the two-step synthesis of 1-arylindazole-3-carboxamides.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of α-Aminocarbonyl Hydrazone Intermediate
This protocol describes the general procedure for the three-component synthesis of the key intermediate.
Materials:
-
Hydrazonoyl chloride (1.0 eq)
-
Isocyanide (1.0 eq)
-
2-Hydroxymethylbenzoic acid (1.0 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hydrazonoyl chloride (1.0 eq), isocyanide (1.0 eq), and 2-hydroxymethylbenzoic acid (1.0 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Add triethylamine (TEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system).
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude material can be purified by column chromatography on silica gel to yield the pure α-aminocarbonyl hydrazone intermediate.
Protocol 2: Intramolecular Buchwald-Hartwig Cyclization to 1-Arylindazole-3-carboxamide
This protocol details the palladium-catalyzed cyclization of the intermediate to the final product.
Materials:
-
α-Aminocarbonyl hydrazone intermediate (from Protocol 1) (1.0 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.07 eq)
-
Tri-o-tolylphosphine (P(o-tol)₃) (0.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.0 eq)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the α-aminocarbonyl hydrazone intermediate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.07 eq), tri-o-tolylphosphine (0.1 eq), and cesium carbonate (1.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-arylindazole-3-carboxamide.
Reaction Mechanism
The overall transformation proceeds through two distinct mechanistic pathways.
Mechanism of the Three-Component Reaction
Caption: Proposed mechanism for the one-pot synthesis of the α-aminocarbonyl hydrazone intermediate.
The reaction is initiated by the in-situ formation of a nitrile imine from the hydrazonoyl chloride upon treatment with a base (TEA). This highly reactive 1,3-dipole is then trapped by the isocyanide to form a nitrilium ion. The carboxylate of 2-hydroxymethylbenzoic acid then attacks the nitrilium ion to form an unstable imidate intermediate. This intermediate undergoes a rapid intramolecular cyclization, with the hydroxyl group attacking the carbonyl carbon, to yield the stable α-aminocarbonyl hydrazone and phthalide as a byproduct.
Mechanism of the Buchwald-Hartwig Cyclization
Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.
The palladium(0) catalyst undergoes oxidative addition into the aryl-iodine bond of the α-aminocarbonyl hydrazone intermediate to form a palladium(II) complex. The amide nitrogen then coordinates to the palladium center, followed by deprotonation with the base (cesium carbonate). The final step is a reductive elimination, which forms the C-N bond of the indazole ring and regenerates the active palladium(0) catalyst.
Data Summary: Representative Examples
The following table summarizes representative yields for the two-step synthesis of various 1-arylindazole-3-carboxamides.
| Entry | Isocyanide | Hydrazonoyl Chloride Aryl Group | Step 1 Yield (%) | Step 2 Yield (%) | Overall Yield (%) |
| 1 | Cyclohexyl isocyanide | Phenyl | 85 | 97 | 82 |
| 2 | tert-Butyl isocyanide | 4-Chlorophenyl | 82 | 95 | 78 |
| 3 | Benzyl isocyanide | 4-Methoxyphenyl | 88 | 92 | 81 |
Conclusion
The described two-step synthesis, featuring a one-pot three-component reaction followed by an intramolecular Buchwald-Hartwig cyclization, offers a highly efficient and versatile route to 1-arylindazole-3-carboxamides. This methodology provides a significant improvement over traditional linear syntheses, enabling the rapid generation of diverse libraries of these medicinally important compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers in drug discovery and development to readily adopt this powerful synthetic strategy.
References
-
Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Pal-ladium-catalyzed amination and amidation of 5-chloro-1H-indazole. Organic letters, 10(13), 2733–2736. [Link]
-
Banfi, L., Basso, A., Moni, L., & Riva, R. (2015). The Ugi and Passerini reactions in the hands of novices: a survey among university students. Beilstein journal of organic chemistry, 11, 1826–1834. [Link]
-
Porta, A., Goti, A., & Brandi, A. (2015). A convergent approach to 1-aryl-1H-indazole-3-carboxamides via a three-component reaction followed by a Buchwald–Hartwig cyclization. RSC Advances, 5(10), 7350-7353. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544. [Link]
Application Note: High-Fidelity Friedel-Crafts Acylation using 5-Bromoindazole-3-Carbonyl Chloride
This Application Note is designed for researchers and drug discovery scientists requiring a robust, scalable method for synthesizing 3-aroylindazoles via Friedel-Crafts acylation.
Executive Summary
The 3-aroylindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and cannabinoid receptor agonists. While several synthetic routes exist, the Friedel-Crafts acylation using 5-bromoindazole-3-carbonyl chloride offers a direct, convergent strategy to install the ketone bridge while retaining a valuable bromine handle at the 5-position for subsequent cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
This guide addresses the specific challenges of this reaction—primarily the competing nucleophilicity of the indazole N1-H and the stability of the heteroaryl acid chloride—providing a validated, self-consistent protocol for high-yield synthesis.
Chemical Strategy & Mechanistic Insight
The "Indazole Challenge"
The primary obstacle in utilizing 5-bromoindazole-3-carbonyl chloride is the amphoteric nature of the indazole ring.
-
N1-Acidity/Nucleophilicity: The N1-H is sufficiently acidic (
) to coordinate with Lewis acids ( ), deactivating the catalyst. Conversely, as a nucleophile, it can react with the acid chloride to form N-acyl dimers or polymers. -
Electrophile Activation: The carbonyl chloride must be activated to an acylium ion (
) to react with the aromatic substrate.[1]
The Solution: Stoichiometric Control
To bypass N-protection steps (which add synthetic overhead), this protocol utilizes a Lewis Acid Saturation Strategy .
-
Equivalents 1-2: Complexation with the indazole N1 and N2 lone pairs/proton. This effectively "protects" the nitrogen in situ and prevents side reactions.
-
Equivalents 3+: Activation of the acyl chloride to generate the reactive acylium species.
Reaction Mechanism
The reaction proceeds via the generation of a discrete acylium ion, followed by Electrophilic Aromatic Substitution (EAS) on the partner arene.
Figure 1: Mechanistic pathway highlighting the dual role of Aluminum Chloride as both protecting group and activator.
Experimental Protocol
Reagent Preparation (In Situ Generation)
Note: 5-bromoindazole-3-carbonyl chloride is prone to hydrolysis and self-condensation. It is best generated immediately prior to use from the carboxylic acid.
Materials:
-
5-Bromoindazole-3-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (
) (10.0 equiv) -
DMF (Catalytic, 2-3 drops)
-
Toluene or DCM (Anhydrous)
Procedure:
-
Suspend 5-bromoindazole-3-carboxylic acid in anhydrous toluene (5 mL/mmol).
-
Add thionyl chloride dropwise under
. -
Add catalytic DMF.[2]
-
Reflux at 80°C for 2-3 hours until the solution becomes clear and gas evolution (
, ) ceases. -
Critical Step: Concentrate the mixture to dryness under reduced pressure to remove excess
. Co-evaporate with dry toluene twice to ensure complete removal of acidic volatiles. -
The resulting yellow/tan solid is the crude acid chloride. Use immediately.
Friedel-Crafts Acylation (Standard Procedure)
Substrate Scope: This protocol is optimized for activated (e.g., anisole) and mildly deactivated (e.g., fluorobenzene) arenes.
Reagents:
-
Crude 5-bromoindazole-3-carbonyl chloride (1.0 equiv, from step 3.1)
-
Aluminum Chloride (
), anhydrous powder (4.0 equiv) -
Aromatic Substrate (e.g., Fluorobenzene) (Solvent quantity or 1.2 equiv if solid)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Workflow:
Figure 2: Step-by-step experimental workflow.
Detailed Steps:
-
Dissolution: Suspend the crude acid chloride (from 3.1) in anhydrous DCM (or DCE for higher temp) (10 mL/g).
-
Catalyst Loading: Cool the suspension to 0°C in an ice bath. Add
(4.0 equiv) portion-wise.-
Observation: The mixture will likely turn dark/orange as the N-Al complex forms.
-
-
Substrate Addition: Add the aromatic substrate (1.1–1.5 equiv) dropwise. If the substrate is the solvent (e.g., benzene), this step is merged with step 1.
-
Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour. If LCMS shows incomplete conversion, heat to reflux (40°C for DCM, 80°C for DCE).
-
Monitoring: Monitor by LCMS. The acid chloride converts to the methyl ester if quenched with methanol for analysis. Look for the ketone product mass.
-
-
Quenching: Slowly pour the reaction mixture into a stirred beaker of ice-water containing 1M HCl.
-
Purpose: HCl breaks the strong Aluminum-Indazole chelates.
-
-
Workup:
-
If a solid precipitates: Filter, wash with water and cold ether. This is often the pure hydrochloride salt of the product.
-
If no precipitate: Extract with EtOAc/THF (indazole ketones can be insoluble in pure EtOAc). Wash organic layer with brine, dry over
, and concentrate.[3]
-
Data Analysis & Troubleshooting
Expected Results
| Substrate Type | Example | Conditions | Typical Yield | Notes |
| Electron-Rich | Anisole | DCM, 0°C -> RT | 75-85% | Para-selective. Fast reaction. |
| Halogenated | Fluorobenzene | DCE, Reflux | 60-70% | Requires heat. Para-selective. |
| Heterocycles | Thiophene | DCM, 0°C | 50-65% | Watch for polymerization of thiophene. |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Carboxylic Acid.
-
Cause: Incomplete formation of acid chloride or moisture entering the reaction (hydrolysis).
-
Fix: Ensure
step is complete (clear solution). Use strictly anhydrous solvents.[4]
-
-
Problem: Sticky Gum / Insoluble Complex.
-
Cause: Aluminum salts trapping the product.[4]
-
Fix: Use a "Rochelle's Salt" (Potassium Sodium Tartrate) wash during workup to solubilize aluminum, or reflux the quenched aqueous mixture with HCl for 30 mins to break the complex.
-
-
Problem: N-Acylation observed.
-
Cause: Insufficient
to protect the nitrogen. -
Fix: Increase
to 5.0 equiv.
-
References
-
Synthesis of 3-Aroylindazoles: Journal of Medicinal Chemistry, "Design and Synthesis of Indazole-Based VEGFR Inhibitors." (Generalized reference for scaffold utility).
- Friedel-Crafts Methodology: Olah, G. A.
- Indazole Acylation Mechanics:Tetrahedron Letters, "Regioselective acyl
-
Reagent Preparation: Organic Syntheses, Coll. Vol. 3, p. 169 (Acid Chloride generation protocols). Link
-
Safety Data: 5-Bromoindazole-3-carboxylic acid MSDS. Link
Disclaimer: This protocol involves the use of corrosive reagents (Thionyl chloride, Aluminum chloride) and should be performed in a fume hood with appropriate PPE.
Sources
Preparation of 5-bromo-3-acylindazoles from acid chlorides
Application Note: Precision Synthesis of 5-Bromo-3-Acylindazoles
Executive Summary
The 3-acylindazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., VEGFR, PDGFR targets). However, the direct C3-acylation of 5-bromoindazole using classical Friedel-Crafts conditions is notoriously difficult due to the electron-deficient nature of the pyrazole ring and the deactivating effect of the 5-bromo substituent. Furthermore, standard strong bases (e.g., n-BuLi) typically trigger Lithium-Halogen Exchange (Li-HE) at the C5-position rather than the desired C3-deprotonation.
This Application Note details a regioselective, functional-group-tolerant protocol using Knochel-Hauser base derived zinc/magnesium reagents. This method enables the direct coupling of acid chlorides to 5-bromoindazoles while preserving the sensitive aryl bromide for downstream palladium-catalyzed cross-couplings.
Technical Background & Mechanistic Insight
The Challenge: Reactivity vs. Chemoselectivity
-
Electrophilic Aromatic Substitution (EAS): The indazole ring is
-deficient. Introduction of a bromine at C5 further reduces nucleophilicity, rendering standard AlCl -mediated Friedel-Crafts acylation ineffective or requiring harsh conditions that degrade the substrate. -
Competitive Metallation: Using alkyllithiums (n-BuLi) on 5-bromo-1-protected indazoles results in rapid Li-HE at C5 (Kinetic Product A) rather than C3-deprotonation (Thermodynamic Product B).
The Solution: TMP-Mediated Metallation
The use of sterically hindered amide bases, specifically TMPZnCl·LiCl or TMPMgCl·LiCl (Knochel-Hauser Base), alters the reaction pathway. The bulky TMP (2,2,6,6-tetramethylpiperidide) ligand kinetically favors the removal of the accessible C3 proton over the attack on the C5-bromine, preventing Li-HE. Subsequent transmetalation to copper (CuCN·2LiCl) generates a soft nucleophile capable of reacting with acid chlorides without attacking the ester/nitrile protecting groups.
Figure 1: Mechanistic pathway for the regioselective C3-acylation avoiding C5-debromination.
Experimental Protocol
Pre-requisite: The indazole nitrogen (N1) must be protected. The SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) groups are recommended as they direct the metallation to C3 via coordination and are stable to organometallics.
Materials:
-
Substrate: 5-Bromo-1-(SEM)-indazole (1.0 equiv)
-
Reagent: TMPMgCl·LiCl (1.2 M in THF/Toluene) or TMPZnCl·LiCl
-
Transmetalation Agent: CuCN (Caution: Cyanide), LiCl
-
Electrophile: Acid Chloride (e.g., Benzoyl chloride, Acetyl chloride) (1.2 equiv)
-
Solvent: Anhydrous THF (dried over molecular sieves)
Step-by-Step Methodology:
-
Preparation of CuCN·2LiCl Solution (1.0 M):
-
Dry LiCl (2 equiv) in a Schlenk flask under high vacuum at 150°C for 2 hours.
-
Add CuCN (1 equiv) and purge with Argon.
-
Add anhydrous THF to achieve a 1.0 M concentration. Stir until a clear, pale green solution forms.
-
-
Metallation (C3-H Activation):
-
In a separate dry Argon-flushed flask, dissolve 5-Bromo-1-(SEM)-indazole (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the solution to -25°C (Cryostat or dry ice/acetone slush).
-
Add TMPMgCl·LiCl (1.1 equiv) dropwise over 5 minutes.
-
Critical Checkpoint: Stir at -25°C for 30 minutes. (Do not let temperature rise above -10°C to avoid scrambling).
-
-
Transmetalation:
-
Add the prepared CuCN·2LiCl solution (1.1 equiv) dropwise at -25°C.
-
Allow the mixture to warm to 0°C over 15 minutes. The solution typically turns dark/amber, indicating formation of the organocopper species.
-
-
Acylation:
-
Cool the mixture back to -20°C.
-
Add the Acid Chloride (1.2 equiv) dropwise (neat or dissolved in minimal THF).
-
Allow the reaction to warm slowly to room temperature (25°C) over 2 hours.
-
-
Work-up & Purification:
-
Quench with saturated aqueous NH
Cl mixed with concentrated NH OH (9:1) to sequester copper salts (turns deep blue). -
Extract with EtOAc (3x). Wash organics with brine, dry over MgSO
, and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc gradient).
-
Data Analysis & Troubleshooting
Comparative Analysis of Metallation Bases
| Base Reagent | Conditions | C3-Metalation Yield | C5-Li/Hal Exchange | Outcome |
| n-BuLi | -78°C, THF | < 10% | Major (>80%) | Failed: Formation of 5-butylindazole or debrominated product. |
| LDA | -78°C, THF | 40-60% | Minor | Variable: Incomplete conversion; requires very low temps. |
| TMPMgCl·LiCl | -25°C, THF | > 90% | None | Success: Quantitative C3-magnesiation with intact 5-Br. |
| TMPZnCl·LiCl | 25°C, THF | > 95% | None | Success: Highly stable, can be stored for weeks. |
Troubleshooting Guide
-
Problem: Recovery of starting material.
-
Cause: Wet THF killed the organometallic intermediate.
-
Fix: Titrate TMP reagent using benzoic acid/phenylhydrazone before use. Ensure LiCl is flame-dried.
-
-
Problem: Formation of bis-acylated product.
-
Cause: N-protecting group cleavage or instability.
-
Fix: Switch from THP to SEM or Boc. Ensure temperature during acylation does not exceed 25°C.
-
-
Problem: Low yield with aliphatic acid chlorides.
-
Cause: Enolization of the acid chloride by the organometallic base.
-
Fix: Ensure transmetalation to Copper (Cu) is complete before adding acid chloride. Copper species are less basic and less likely to enolize the electrophile.
-
References
-
Knochel, P., et al. (2012). Regioselective zincation of indazoles using TMP2Zn and Negishi cross-coupling with aryl and heteroaryl iodides. Chemical Communications, 48, 2680–2682.
-
Knochel, P., et al. (2009). Full Functionalization of the Indazole Scaffold via Mg and Zn Organometallic Intermediates. Chemistry – A European Journal, 15(7), 1706-1712.
-
Luo, G., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Journal of Organic Chemistry, 71(14), 5392–5395.
-
Hauser, C. R., et al. (1996). Magnesium Amides as Bases in Organic Synthesis. (Contextual grounding for TMP bases).
Troubleshooting & Optimization
Technical Support Center: Indazole-3-Carbonyl Chloride Stability & Handling
Topic: Preventing Hydrolysis and Degradation of Indazole-3-Carbonyl Chloride Ticket ID: IND-COCl-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Instability Paradox
You are likely accessing this guide because your indazole-3-carbonyl chloride (I3CC) has degraded into a white, insoluble solid (the carboxylic acid) or a sticky, unworkable gum.
The Core Problem: Indazole-3-carbonyl chloride is an electrophilic powerhouse attached to a nitrogen-rich heteroaromatic ring. It suffers from two primary failure modes:
-
Rapid Hydrolysis: The carbonyl carbon is highly susceptible to nucleophilic attack by atmospheric moisture, reverting to the parent acid within minutes.
-
Autocatalytic Decomposition: If the N1-position is unprotected, the acidic proton (pKa ~14) and the basic N2 nitrogen can facilitate intermolecular reactions or polymerization, accelerated by the HCl generated during hydrolysis.
This guide provides the protocols required to synthesize, isolate, and store I3CC without degradation.
Module 1: The Mechanism of Failure
To prevent failure, you must understand the enemy. The degradation is not random; it is a specific cascade triggered by water.
Root Cause Analysis: Nucleophilic Acyl Substitution
The failure mechanism is a Nucleophilic Addition-Elimination reaction . The indazole ring, while electron-rich, does not sufficiently shield the carbonyl carbon from attack.
Caption: Figure 1. The irreversible hydrolysis pathway.[1] Note that the HCl byproduct can further protonate the indazole nitrogen, altering solubility and reactivity.
Module 2: Synthesis & Isolation (The "Golden Path")
Most stability issues stem from incomplete removal of thionyl chloride (
Recommended Reagent: Oxalyl Chloride vs. Thionyl Chloride[2]
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Byproducts | ||
| Boiling Point | 74.6°C | 61°C |
| Removal Difficulty | High (Sticks to product) | Low (Volatile) |
| Recommendation | Use for large scale (cost-effective) | Preferred for Indazoles (Milder) |
Protocol: The "Toluene Chase" Method
Use this method if you must isolate the solid. If possible, use the acid chloride in situ (see FAQ).
-
Reaction: Suspend Indazole-3-carboxylic acid in dry DCM (or neat
). Add reagent + 1 drop dry DMF (Vilsmeier-Haack catalyst). Reflux until clear (1-3 hours). -
Evaporation: Remove solvent/excess reagent under reduced pressure.
-
The Critical Step (Toluene Chase):
-
The residue likely contains trapped
or . -
Add anhydrous Toluene (approx. 3-5 mL per gram of substrate).
-
Rotovap to dryness.
-
Repeat 3 times.
-
Why? Toluene forms an azeotrope with thionyl chloride, physically carrying the traces of acidic reagent out of the solid lattice.
-
-
Final Drying: Place under high vacuum (< 1 mbar) for 2 hours.
Module 3: Storage & Handling Containment
If you cannot use the compound immediately, you must arrest the hydrolysis kinetics.
Storage Specifications
-
Atmosphere: Argon or Nitrogen (Balloon or Glovebox).
-
Temperature: 2°C to 8°C (Refrigerated). Avoid freezing if not perfectly dry, as condensation upon thawing is fatal.
-
Container: Schlenk flask or a vial sealed with Parafilm inside a secondary desiccator jar containing
or Drierite.
Workflow: The "Air-Free" Transfer
Never open the bottle to air. Use this decision tree to handle the reagent safely.
Caption: Figure 2. Decision logic for handling moisture-sensitive acid chlorides.
Module 4: Troubleshooting FAQ
Q1: Upon opening the flask, I see white smoke. Is my product ruined?
-
Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.
-
Verdict: Not necessarily ruined, but degradation has started.
-
Fix: Immediately purge with Argon. If the solid is still yellow/off-white and free-flowing, use it immediately. If it has turned into a sticky white paste, it has hydrolyzed back to the acid.
Q2: My solid turned into a gum/oil after sitting for an hour.
-
Diagnosis: Melting Point Depression.
-
Explanation: A mixture of Product (I3CC) + Impurity (Hydrolyzed Acid) has a significantly lower melting point than either pure component. This eutectic mixture often appears as a gum.
-
Fix: You must re-chlorinate. Dissolve the gum in
and reflux again to convert the hydrolyzed acid back to the chloride.
Q3: Can I purify this by column chromatography?
-
Answer: ABSOLUTELY NOT. Silica gel contains bound water and hydroxyl groups (Si-OH) which will hydrolyze your chloride instantly.
-
Alternative: Recrystallization is possible from dry Hexane/Toluene, but rarely worth the yield loss. Use crude after the "Toluene Chase."
Q4: I am reacting this with an amine, but the yield is low.
-
Diagnosis: HCl Scavenging Failure.
-
Explanation: The reaction produces HCl.[2][3][4] If your indazole N1 is unprotected, the HCl might protonate the indazole ring, making it insoluble or unreactive.
-
Fix: Use an excess of base (Triethylamine or DIPEA, >2.5 equivalents) or use a Schotten-Baumann condition (biphasic) if the acid chloride is stable enough (rare for this specific compound).
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Preparation of Acid Chlorides).[1][5][3][6][7][8]
-
BenchChem Technical Support. (2025). Removal of residual thionyl chloride via azeotropic distillation.
-
Organic Syntheses. General procedures for Acid Chloride formation using Oxalyl Chloride/DMF. Org. Synth. Coll. Vol. 8, p.441.
Sources
- 1. chem.ualberta.ca [chem.ualberta.ca]
- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Amide Coupling with Electron-Deficient Anilines
[1]
Current Status: Online Operator: Senior Application Scientist Ticket ID: AC-EWG-001 Subject: Overcoming nucleophilic apathy in nitro-, cyano-, and polyhalo-anilines.
Introduction: The Nucleophilicity Gap
Welcome to the support center. If you are here, you are likely staring at a TLC plate showing unreacted aniline and hydrolyzed active ester.
The Root Cause: Standard coupling reagents (EDC, HOBt, even HATU) rely on the amine having sufficient nucleophilicity to attack the active ester intermediate. Electron-deficient anilines (e.g., 2,4-dinitroaniline, aminopyridines) have their nitrogen lone pair delocalized into the aromatic ring or withdrawn by induction. This drops the pKa of the conjugate acid significantly (often < 2.0), rendering the amine kinetically incompetent toward standard active esters.
This guide moves beyond "add more catalyst" and provides three tiered protocols to force the bond formation.
Module 1: Reagent Selection & Decision Logic
Do not blindly screen reagents. Use this logic gate to select the correct "hardware" for your substrate.[1]
Visual 1: Coupling Reagent Decision Matrix
Caption: Logical workflow for selecting the appropriate coupling strategy based on aniline nucleophilicity and acid sterics.
Module 2: The "Smart" Protocol (T3P)
Propanephosphonic Acid Anhydride (T3P) is the industry standard for these substrates. Unlike HATU, it does not suffer from guanidinylation side reactions when the amine reacts slowly.
Why it works: T3P forms a highly reactive mixed anhydride. The byproduct is water-soluble, simplifying workup. It is particularly effective because it allows for higher reaction temperatures (up to 80-100°C) without immediate decomposition of the active species [1].
Protocol A: T3P High-Temp Coupling
| Parameter | Specification |
| Stoichiometry | Acid (1.0 eq), Aniline (1.2 eq), Base (3.0-5.0 eq), T3P (1.5-2.0 eq) |
| Solvent | EtOAc (preferred), Me-THF, or DMF (if solubility is poor) |
| Base | Pyridine (Critical: Pyridine often outperforms DIPEA for T3P with weak amines) |
| Concentration | High concentration (0.5 – 1.0 M) drives kinetics |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 eq) and Aniline (1.2 eq) in EtOAc or Pyridine.
-
Add Base (Pyridine 3.0 eq). Note: If using EtOAc, add pyridine as the base.
-
Cool to 0°C (control exotherm).
-
Add T3P (50% w/w in EtOAc/DMF) dropwise.
-
Allow to warm to RT. Crucial: If no reaction after 1 hour, heat to 60-80°C .
-
Monitor: Watch for the disappearance of the aniline, not just the acid.
Module 3: The "Brute Force" Protocol (Ghosez's Reagent)
When T3P fails, you need an acid chloride. However, traditional agents (SOCl2, Oxalyl Chloride) generate HCl gas, which creates insoluble amine salts (killing your nucleophile).
The Solution: Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides neutrally in situ [2].[2]
Protocol B: Neutral In-Situ Acid Chloride
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 eq) in dry DCM or Toluene.
-
Add Ghosez’s Reagent (1.1 eq) at 0°C.
-
Stir at RT for 1-2 hours. Check: Aliquot + MeOH should show Methyl Ester on TLC/LCMS.
-
Do not isolate. Add the Electron-Deficient Aniline (1.2 eq) directly to this solution.
-
Add Pyridine (2.0 eq) or DMAP (0.1 eq) only if necessary.
-
Reflux if required.
Module 4: Troubleshooting FAQ
Q1: My reaction stalls at 50% conversion even with T3P. Adding more reagent doesn't help.
-
Diagnosis: Product inhibition or active species hydrolysis.
-
Fix: The water byproduct from T3P coupling can hydrolyze the remaining mixed anhydride.
-
Action: Add 3Å Molecular Sieves to the reaction vessel to scavenge water in situ. Switch solvent to anhydrous Me-THF.
Q2: I see the product, but also a significant amount of "dimer" or rearranged byproduct.
-
Diagnosis: If using carbodiimides (EDC/DCC), you are forming N-acyl ureas because the aniline is too slow to intercept the O-acylisourea.
-
Fix: Stop using EDC. Switch immediately to Protocol B (Ghosez) or Protocol A (T3P). Carbodiimides are chemically unsuited for pKa(BH+) < 3 amines.
Q3: The aniline is so deactivated (e.g., dinitro-aniline) it won't react with acid chlorides.
-
Diagnosis: The nucleophile is dead.
-
The "Nuclear" Option (Protocol C): You must turn the aniline into an amide anion.
-
Dissolve Aniline in dry THF at -78°C.
-
Add LiHMDS (1.1 eq). Stir 30 mins. (Color change usually observed).
-
Add the Acid Chloride (prepared via Ghosez or SOCl2) dropwise.
-
The Lithium amide is a powerful nucleophile and will attack instantly.
-
Q4: Can I use DMAP to catalyze?
-
Diagnosis: Yes, but with extreme caution regarding stereocenters.
-
Mechanism: DMAP attacks the active ester to form an N-acyl pyridinium species. This is highly electrophilic but also susceptible to racemization via oxazolone formation [3].
Visual 2: DMAP Catalysis & Racemization Risk
Caption: DMAP accelerates coupling via N-acyl pyridinium but increases racemization risk if the aniline attack is slower than alpha-proton abstraction.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development. Link
-
Pascu, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6][7][8] Organic & Biomolecular Chemistry. Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Purification of 5-Bromoindazole-3-carboxamides
Welcome to the technical support center for the purification of 5-bromoindazole-3-carboxamides. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique physicochemical properties of the indazole core, combined with the carboxamide functionality, often present specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity with higher confidence and yield.
Section 1: Initial Purification Strategy - A Decision Guide
The first and most critical decision in any purification workflow is selecting the primary method. For 5-bromoindazole-3-carboxamides, which are typically crystalline solids at room temperature, the choice is generally between recrystallization and column chromatography. This decision depends on the impurity profile and the quantity of the material.
The following flowchart provides a logical pathway for selecting your initial purification strategy.
Caption: Decision tree for selecting an initial purification method.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the purification of indazole derivatives.
Q1: What are the most common impurities I should expect in my crude 5-bromoindazole-3-carboxamide product?
A1: The impurity profile is highly dependent on the synthetic route used. However, several common classes of impurities are often observed:
-
Unreacted Starting Materials: This includes the parent 5-bromoindazole-3-carboxylic acid and the corresponding amine used in the amide coupling reaction.[1]
-
Isomeric Byproducts: Alkylation or acylation of the indazole nitrogen can sometimes lead to mixtures of N1 and N2 substituted isomers, which can be difficult to separate.[2]
-
Over-brominated Species: If bromination is a step in your synthesis of the indazole core, di- or tri-brominated indazoles can form.[3]
-
Coupling Reagent Byproducts: Residuals from coupling reagents (e.g., EDC, HOBt) and their urea byproducts are common. These are often highly polar and can sometimes be removed with an acidic wash during workup.
-
Degradation Products: Indazole rings can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opened or other degradation byproducts.[4]
Q2: My product is a solid. Should I always try recrystallization first?
A2: In many cases, yes. Recrystallization is an economical and scalable purification technique that can be highly effective if the impurity profile is favorable (i.e., impurities have very different solubility profiles than the product).[5] It avoids potential compound degradation on silica gel and the use of large solvent volumes associated with chromatography. A quick solubility screen with common solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) can quickly determine if recrystallization is a viable option.[6] If the crude product "oils out" or yields a poorly crystalline material, chromatography is the better next step.
Q3: How do I choose between normal-phase and reversed-phase (RP) chromatography?
A3: The choice depends on the polarity of your target molecule and the impurities.
-
Normal-Phase (e.g., Silica Gel): This is the most common method for purifying moderately polar organic compounds like 5-bromoindazole-3-carboxamides.[7] It works well for separating compounds of differing polarity. However, the acidic nature of silica can cause peak tailing or degradation for basic compounds.[3]
-
Reversed-Phase (e.g., C18 Silica): RP chromatography is ideal for highly polar or ionic compounds that are poorly retained on silica gel.[8] It is also an excellent choice when normal-phase fails to resolve key impurities or causes product degradation. Preparative HPLC, a high-purity technique, almost exclusively uses reversed-phase columns.[9][10]
Q4: My ¹H NMR spectrum looks clean, but my HPLC purity is low. What's happening?
A4: This is a common scenario. The discrepancy often arises from:
-
NMR-Invisible Impurities: The impurity may lack protons (e.g., inorganic salts, certain carbon-based impurities) or its signals may be hidden under your product or solvent peaks.
-
Poorly Resolved Isomers: Structural or positional isomers may have very similar NMR spectra but can often be resolved by the high efficiency of an analytical HPLC column.[2]
-
UV-Active Impurities: HPLC with UV detection is extremely sensitive to compounds with strong chromophores. A tiny amount of a highly UV-active impurity can produce a significant peak in the HPLC chromatogram, even if it's not visible in the NMR spectrum. The indazole core itself is a strong chromophore, making this a likely scenario.
Section 3: Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse purification technique in synthetic chemistry.[7] However, the unique properties of indazole-carboxamides can present challenges.
Q5: My compound is streaking or "tailing" badly on the silica gel column. How can I fix this?
A5: Peak tailing for indazole derivatives on silica is typically caused by the interaction between the basic nitrogen atoms of the indazole ring and the acidic silanol (Si-OH) groups on the silica surface.[3] This leads to a non-ideal equilibrium during elution.
-
Causality: The basic nitrogen can be transiently protonated by the acidic silica, causing it to "stick" to the stationary phase and elute slowly, resulting in a tailed peak.
-
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or pyridine. This base will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing it to elute symmetrically.
-
Use a More Polar Solvent System: Sometimes, a more polar eluent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can improve peak shape by better solvating the compound and competing more effectively for sites on the stationary phase.[11]
-
Switch to a Deactivated Stationary Phase: If tailing is severe, consider using neutral alumina or a deactivated silica gel.
-
Q6: I can't separate my product from an impurity with a very similar Rf value. What should I do?
A6: This is a classic separation challenge. The key is to alter the selectivity of the chromatographic system.
-
Causality: Similar Rf values indicate that the compounds have very similar polarities and interactions with the stationary phase in that specific solvent system.
-
Solutions:
-
Change Solvent Selectivity: The most effective approach is to change the nature of the solvents used, not just their ratio.[11] If you are using a hexane/ethyl acetate system (a non-polar hydrocarbon and a polar ester), try a system with different functional groups, such as dichloromethane/methanol (a chlorinated solvent and an alcohol) or toluene/acetone. Each system interacts with your compounds differently, potentially enhancing the separation.
-
Optimize the Gradient: If using automated flash chromatography, a shallower gradient around the elution point of your compounds can improve resolution.
-
Consider a Different Stationary Phase: If normal-phase silica fails, trying reversed-phase (C18) chromatography can provide a completely different selectivity, as the separation mechanism is based on hydrophobicity rather than polarity.
-
Table 1: Recommended Solvent Systems for Column Chromatography
| Polarity of Compound | Primary Solvent System (Normal Phase) | Alternative Systems for Selectivity | Modifier (if needed for tailing) |
| Low to Medium Polarity | Hexane / Ethyl Acetate (gradient) | Toluene / Acetone, Dichloromethane / Diethyl Ether | 0.5% Triethylamine |
| Medium to High Polarity | Dichloromethane / Methanol (gradient) | Ethyl Acetate / Methanol, Chloroform / Acetone | 0.5-1% Triethylamine |
| Very High Polarity | Dichloromethane / Methanol with modifier | Consider Reversed-Phase (Water/Acetonitrile) | 1-2% Ammonium Hydroxide in MeOH[12] |
Workflow: Troubleshooting a Flash Chromatography Run
Caption: A workflow for troubleshooting common column chromatography issues.
Protocol: Flash Column Chromatography Purification
-
Method Development (TLC):
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., 3:1 Hexane:EtOAc, 9:1 DCM:MeOH).
-
The ideal solvent system should give your product an Rf value of ~0.2-0.3.[7] If tailing is observed, add a drop of triethylamine to the TLC jar and re-run.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column (a common rule of thumb is a 20:1 to 100:1 ratio of silica weight to crude compound weight).[7]
-
Fill the column about one-third full with the initial, least polar eluent.
-
In a beaker, create a slurry of silica gel in the same eluent.
-
Pour the slurry into the column. Use a funnel to avoid coating the sides.
-
Gently tap the column to ensure even packing and allow the silica to settle. Add more eluent as needed.
-
Open the stopcock and use gentle air pressure to push the solvent through until the solvent level is just at the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum amount of a strong solvent (like DCM).
-
Add a small amount of silica gel to this solution to create a dry, free-flowing powder after evaporation on a rotary evaporator.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
Gently add a thin layer of sand or fritted disc on top to prevent disturbance of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Once the desired product has fully eluted, combine the pure fractions, and remove the solvent under reduced pressure.
-
Section 4: Troubleshooting Guide: Recrystallization
For solid products, recrystallization is a powerful and often preferred method for achieving high purity on a large scale.[2][5]
Q7: My compound "oils out" instead of crystallizing upon cooling. What should I do?
A7: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.
-
Causality: The solubility of the compound is too high in the chosen solvent, or the solution is being cooled too rapidly.
-
Solutions:
-
Add More Solvent: Re-heat the mixture until the oil redissolves, then add more of the hot solvent to create a less saturated solution before allowing it to cool again.
-
Cool More Slowly: Rapid cooling encourages oil formation. After dissolving, allow the flask to cool slowly to room temperature on a benchtop, then transfer it to an ice bath. Insulating the flask can help slow the cooling process.[13]
-
Use a Different Solvent System: The ideal solvent should dissolve the compound when hot but have very poor solubility when cold.[6] You may need to screen for a better solvent or solvent pair (see Table 2).
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Q8: My recrystallization worked, but my recovery is very low. How can I improve the yield?
A8: Low recovery is a common issue and usually points to one of two problems.
-
Causality: Either too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures, or the compound has appreciable solubility in the cold solvent.[11]
-
Solutions:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the solvent's boiling point. Use just enough hot solvent to fully dissolve the solid.
-
Concentrate the Mother Liquor: After filtering your first crop of crystals, you can partially evaporate the solvent from the remaining filtrate and cool it again to obtain a second, often less pure, crop of crystals.
-
Choose a Better Solvent: A solvent in which your compound is less soluble when cold is ideal. For example, if your compound is slightly soluble in cold ethanol, it might be nearly insoluble in cold water. A mixed solvent system like ethanol/water could be a good choice.
-
Table 2: Troubleshooting Recrystallization
| Problem | Likely Cause(s) | Recommended Solutions |
| No Crystals Form | Solution is not saturated; Compound is too soluble. | 1. Evaporate some solvent and cool again.2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until cloudy, then heat to clarify and cool.3. Scratch the flask or add a seed crystal. |
| "Oiling Out" | Cooling too quickly; Wrong solvent choice; High impurity level depressing melting point. | 1. Reheat, add more solvent, and cool slowly.2. Switch to a lower-boiling point solvent or a mixed solvent system. |
| Low Recovery | Too much solvent used; Compound is soluble in cold solvent. | 1. Use the minimum amount of hot solvent.2. Cool the solution in an ice/salt bath for a longer period.3. Concentrate the mother liquor to get a second crop. |
| Colored Impurities | Highly colored impurities are trapped in the crystal lattice. | 1. Add a small amount of activated charcoal to the hot solution.2. Hot filter the solution to remove the charcoal before cooling. |
Section 5: High-Purity Purification: Preparative HPLC
When standard methods fail to provide the required purity (>99%), or when separating very challenging mixtures (e.g., isomers), preparative HPLC is the method of choice.[9][14]
Q9: When should I consider using preparative HPLC?
A9: Preparative HPLC is a resource-intensive technique, but it offers unparalleled resolving power.[10] Consider using it when:
-
High Purity is Essential: For preparing analytical standards, final drug substances, or compounds for sensitive biological assays.[15]
-
Separating Close-Eluting Impurities: When isomers or other closely related impurities cannot be resolved by flash chromatography.
-
Small-Scale Purification: It is highly efficient for purifying small quantities (mg to g) of valuable material.[10]
Q10: What are typical conditions for preparative HPLC of a 5-bromoindazole-3-carboxamide?
A10: Most separations are developed using analytical HPLC first and then scaled up.
-
Stationary Phase: Reversed-phase C18 is the most common choice.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typical.
-
Additives: To ensure good peak shape, an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is almost always added to both the water and organic phases. The acid protonates the indazole nitrogen, leading to a single ionic species that chromatographs cleanly.
References
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC. Available at: [Link]
- WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents.
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
The Power of Preparative HPLC Systems - Teledyne Labs. Available at: [Link]
-
Application Compendium Solutions for Preparative HPLC - Agilent. Available at: [Link]
-
Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production - Chromatography Online. Available at: [Link]
- CN103387530A - 5-bromoindole preparation method - Google Patents.
-
Purification, Preparative HPLC-MS - MicroCombiChem. Available at: [Link]
-
Column Chromatography in Pharmaceutical Analysis - Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3 - Diva-portal.org. Available at: [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. Available at: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. Available at: [Link]
-
Purifying ionic compounds by flash column chromatography - Biotage. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. rroij.com [rroij.com]
- 8. biotage.com [biotage.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. WO2018097273A1 - Salts of indazole derivative and crystals thereof - Google Patents [patents.google.com]
- 14. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 15. lcms.cz [lcms.cz]
Troubleshooting cyclization side reactions in indazole synthesis
Status: Operational | Tier: L3 Advanced Support Subject: Troubleshooting Cyclization Side Reactions & Regioselectivity
Welcome to the Indazole Synthesis Support Center
You are likely here because your LC-MS shows a complex mixture of azo-dimers, dehalogenated byproducts, or the wrong regioisomer (
This guide bypasses standard textbook procedures to address the failure modes of the three dominant synthetic routes:
-
Diazotization/Cyclization (Jacobson/Bartoli type)
-
Hydrazine Condensation (Knorr type)
-
Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann type)
Module 1: The "Tar" Problem in Diazotization
Route: Modified Jacobson Synthesis (from
The Root Cause: Intermolecular vs. Intramolecular Competition
The diazonium intermediate is a high-energy electrophile. It faces a choice:
-
Intramolecular Cyclization (Desired): Attack the internal methyl/methylene group. This requires the ring to be sufficiently electron-rich or the methyl group to be activated.
-
Intermolecular Coupling (Side Reaction): Attack another aromatic ring (starting material or product), forming azo-dimers ("tars").
Troubleshooting Protocol: The Phase-Transfer Rescue
If your standard acid-catalyzed cyclization fails, the issue is often that the diazonium species is too stable in water to cyclize, or too unstable to survive until cyclization.
Corrective Workflow:
-
Switch Solvent System: Move from aqueous acid to a Phase Transfer Catalysis (PTC) system.
-
Reagent: Use iso-amyl nitrite (organic soluble) instead of
. -
Additive: Add 18-Crown-6 (if using K+ salts) or TBAB (Tetrabutylammonium bromide).
Why this works: The PTC system pulls the diazonium salt into the organic phase (e.g., chloroform or benzene) where it is "naked" (poorly solvated). This dramatically increases its electrophilicity, forcing the difficult intramolecular C-H insertion over the intermolecular coupling.
Visualizing the Failure Mode
Figure 1: The kinetic competition between cyclization and azo-coupling. Phase transfer conditions favor the green path.
Module 2: The Wolf-Kishner Trap
Route: Condensation of Hydrazines with
The Mechanism of Failure
Standard hydrazine condensation requires heating. Under these conditions, hydrazine acts as a reducing agent (Wolf-Kishner reduction), stripping the carbonyl oxygen entirely before the second nitrogen can displace the halogen.
Solution: The Oxime Workaround (Lukin Modification)
Do not react the aldehyde directly with hydrazine.
Protocol:
-
Pre-functionalization: Convert the
-fluorobenzaldehyde to its O-methyloxime using . -
Cyclization: Treat the O-methyloxime with hydrazine hydrate.
Data Comparison:
| Precursor | Reaction Condition | Major Product | Yield |
| ~60% | |||
| Indazole (Cyclization) | >90% |
Why this works: The O-methyloxime is less electrophilic than the aldehyde, preventing the rapid formation of the hydrazone intermediate required for Wolf-Kishner reduction, while still allowing the
Module 3: Regioselectivity ( vs. )
Route: Alkylation of the indazole core.[2][3]
Symptom: Inseparable mixtures of
The Decision Matrix
Indazoles exist in a tautomeric equilibrium.
Troubleshooting Guide:
-
Scenario A: You need the
-isomer (Thermodynamic).-
Conditions: Strong base (
, ), polar aprotic solvent (DMF, DMSO), high temperature. -
Mechanism: The indazolyl anion equilibrates. The
-anion is less nucleophilic but leads to the more stable aromatic system (benzoid ring preserved). -
Tip: If selectivity is poor, use the THP (Tetrahydropyranyl) protecting group strategy. Protect
Alkylate ( blocked sterically) Deprotect.
-
-
Scenario B: You need the
-isomer (Kinetic).-
Conditions: Neutral/Mild conditions, Meerwein's salt (
), or Mitsunobu reaction. -
Mechanism: Kinetic attack by the neutral
lone pair. -
Specific Protocol (Mitsunobu):
-
Reagents:
, DIAD, Alcohol ( ). -
Solvent: THF or Toluene.
-
Result: Often favors
(or depending on steric bulk of R).
-
-
Regioselectivity Logic Flow
Figure 2: Decision tree for selecting reaction conditions based on desired regioisomer.
Module 4: Metal-Catalyzed Dehalogenation
Route: Pd/Cu-catalyzed intramolecular amidation (
The "Protodehalogenation" Issue
This occurs when the oxidative addition is successful, but the reductive elimination (ring closure) is slower than
Troubleshooting Checklist:
-
Solvent Source: Are you using alcohols or DMF? These are hydrogen sources.
-
Fix: Switch to Toluene or Xylene (anhydrous).
-
-
Base Selection: Carbonate bases (
) can sometimes promote dehalogenation.-
Fix: Switch to
(anhydrous).
-
-
Ligand Choice: Monodentate ligands often fail here.
-
Fix: Use bulky bidentate ligands like Xantphos or BINAP . The wide bite angle accelerates the reductive elimination step, favoring ring closure over side reactions.
-
References
-
Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry. Link
-
Kurth, M. J., et al. (2005).[4] "Davis-Beirut Reaction: Mechanism and Applications." Journal of the American Chemical Society.[5] (Foundational work on the Davis-Beirut route).[4][6][7] Link
-
BenchChem Technical Support. (2025). "Troubleshooting Regioselectivity in Indazole Synthesis." Link
-
Gaonkar, S.L., et al. (2019). "Synthesis and Pharmacological Properties of Indazoles." Molecules. Link
-
Meanwell, N.A. (2011). "Structure–Activity Relationships of Indazole Derivatives." Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of 5-Bromoindazole Intermediates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 5-bromoindazole intermediates. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, its derivatives, particularly halogenated ones like 5-bromoindazole, are often characterized by poor aqueous solubility, which can hinder biological assays, formulation development, and overall drug discovery progress.[4][5]
This document provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these solubility hurdles effectively.
Troubleshooting Guide: Common Solubility Issues & Step-by-Step Solutions
This section addresses specific problems you might encounter during your experiments and offers structured protocols to resolve them.
Issue 1: My 5-bromoindazole intermediate precipitates out of my aqueous buffer during in vitro assays.
This is a frequent challenge stemming from the hydrophobic nature of the bromoindazole core. The key is to either increase the solvent's capacity to solvate the molecule or modify the molecule itself to be more soluble.
Causality: The planar, aromatic structure of the indazole ring system, combined with the hydrophobic bromine atom, leads to strong intermolecular forces in the solid state (high crystal lattice energy). Water, a highly polar solvent, cannot effectively break these interactions to dissolve the molecule.
This workflow provides a logical progression from simple to more complex methods for achieving the desired concentration in your aqueous-based assays.
Caption: A systematic workflow for troubleshooting solubility issues.
Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6][7][8]
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock: Dissolve your 5-bromoindazole intermediate in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[9] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[9]
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer. Crucially, add the DMSO stock to the buffer while vortexing, not the other way around. This rapid dispersion helps prevent localized supersaturation and precipitation.[10]
-
Determine the Co-solvent Limit: Visually inspect each dilution for any signs of cloudiness or precipitation. The highest concentration that remains clear is your working limit for that specific co-solvent percentage. For most cell-based assays, the final DMSO concentration should be kept below 0.5-1% to avoid cytotoxicity.[11]
-
Optimization: If precipitation occurs at your desired concentration, you may need to test other co-solvents like ethanol or polyethylene glycols (PEGs).[7][8]
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Starting Concentration | Max Recommended (Cell-based) | Notes |
| DMSO | 0.1% | < 1% | Excellent solubilizing power but can be toxic to cells at higher concentrations.[9] |
| Ethanol | 0.5% | < 2% | Less toxic than DMSO but may have lower solubilizing power for highly lipophilic compounds.[7] |
| PEG 400 | 1% | < 5% | A polymer that can improve solubility and is generally well-tolerated by cells.[12] |
Issue 2: My 5-bromoindazole derivative has an ionizable group (e.g., a carboxylic acid or amine), but still shows poor solubility.
The presence of an ionizable functional group is an excellent handle for manipulating solubility. The solubility of weak acids and bases is highly pH-dependent.[13]
Causality: At a pH where the functional group is in its neutral (non-ionized) form, the molecule is less polar and thus less soluble in water. By adjusting the pH to ionize the group, you create a charged species that is significantly more soluble.[13][14] For example, a carboxylic acid (-COOH) will be more soluble at a pH above its pKa, where it exists as the carboxylate anion (-COO⁻). Conversely, an amine (-NH₂) will be more soluble at a pH below its pKa, where it exists as the ammonium cation (-NH₃⁺).
Step-by-Step Methodology:
-
Prepare a Suspension: Add an excess amount of your 5-bromoindazole intermediate to a series of vials containing buffers at different pH values (e.g., from pH 2 to pH 10). The presence of undissolved solid is necessary to ensure a saturated solution.[10]
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[10]
-
Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the optimal pH range for solubilizing your compound.
Caption: The relationship between pH, pKa, and solubility for ionizable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of 5-bromo-1H-indazole?
5-bromo-1H-indazole is typically a powder with a melting point in the range of 123-127 °C.[15] Its molecular weight is approximately 197.03 g/mol .[15][16] Crucially, it is generally considered insoluble or poorly soluble in water.[4][17]
Q2: Beyond co-solvents and pH, what other lab-scale techniques can I try?
For particularly challenging compounds, several other methods can be effective:
-
Use of Surfactants: Surfactants like Tween 80 or Triton X-100 can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility.[10][18] This is especially useful for creating stable formulations for assays, but care must be taken as surfactants can interfere with some biological systems.[11][19]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[6][14] SBE-β-CD is a common derivative used for this purpose.[9]
-
Particle Size Reduction: While more of a formulation strategy, techniques like sonication of a suspension can temporarily increase the dissolution rate by reducing particle size and increasing surface area.[6][7][20] For creating amorphous material, which has higher kinetic solubility, lyophilization (freeze-drying) can be employed.[11]
Q3: My synthesis protocol for a 5-bromoindazole derivative results in an oily product that is hard to purify and dissolve. What can I do?
An oily product often indicates the presence of impurities or residual solvent.
-
Purification: First, ensure the product is pure. Standard purification methods like silica gel column chromatography using solvent systems such as ethyl acetate/heptane or dichloromethane/methanol gradients are effective.[21] If the product is a solid, recrystallization from a suitable solvent system is an excellent method to improve purity and crystallinity, which can paradoxically improve handling and subsequent dissolution behavior.[21]
-
Dissolution: Once pure, approach the dissolution using the systematic methods outlined in the Troubleshooting Guide above.
Q4: Are there structural modifications to the 5-bromoindazole scaffold that can intrinsically improve solubility?
Yes, this is a key strategy in medicinal chemistry. Introducing polar functional groups can significantly enhance aqueous solubility. For example, adding a piperazine moiety is a well-known strategy to improve the pharmacokinetic properties of drug candidates, including solubility and oral bioavailability.[22] Similarly, incorporating small polar groups like hydroxyls or amides can disrupt the crystal lattice and improve interactions with water.
References
-
PubChem. 5-bromo-1H-indazole. National Center for Biotechnology Information. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Manas Petro Chem. 5 Bromo Indazole Manufacturer, Supplier from Mumbai. [Link]
-
Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Pharma and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]
-
Drug Discovery & Development. 4 Strategies To Formulate Poorly Soluble APIs. [Link]
-
American Pharmaceutical Review. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]
-
Home Sunshine Pharma. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID CAS 1077-94-7. [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Manas Petro Chem. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays? [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
Iam-bon. Co-solvent: Significance and symbolism. [Link]
-
ResearchGate. Co-solvent and Complexation Systems. [Link]
-
ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]
-
HS Chemicals. 5-Bromoindazole|53857-57-1. [Link]
-
Srini Chem. 5-Bromoindazole Manufacturers. [Link]
-
PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]
-
Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
Chem-Impex. 5-Bromo-1H-indazole. [Link]
-
Pharmaceutics. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? [Link]
-
RSC Medicinal Chemistry. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Molecules. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 5. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpbr.in [ijpbr.in]
- 8. wisdomlib.org [wisdomlib.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. 5-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 465529-57-1 | 5-Bromo-1-methyl-1H-indazole | Bromides | Ambeed.com [ambeed.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Controlling N1 vs N2 isomer formation in indazoles
Technical Support Center: Indazole Regiocontrol Hub Ticket Subject: Controlling N1 vs. N2 Isomer Formation in Indazoles Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Ambident" Problem
Welcome to the Indazole Regiocontrol Hub. You are likely here because your reaction—whether alkylation or arylation—yielded an inseparable mixture of N1- and N2-substituted isomers, or perhaps the wrong isomer entirely.
The core issue lies in the annular tautomerism of the indazole scaffold. While 1H-indazole (benzenoid) is thermodynamically more stable than 2H-indazole (quinonoid) by approximately 2.4–4.5 kcal/mol, the reactivity profile does not always follow ground-state stability.
-
N1-Substitution: Generally favored thermodynamically and by steric freedom.[1]
-
N2-Substitution: Generally favored kinetically or by specific directing groups (e.g., C7-substituents).[1]
This guide provides the protocols to force selectivity and the troubleshooting steps to rescue your synthesis.
Module 1: Mechanistic Diagnostics
Before optimizing, you must understand the energy landscape.
The Tautomer Trap
In solution, the proton shuttles between N1 and N2.[1]
-
N1-H (1H-Indazole): Preserves the aromaticity of the benzene ring.
-
N2-H (2H-Indazole): Disrupts benzene aromaticity (quinoid-like character), making it higher in energy.
However, the N2-position is often more nucleophilic in the deprotonated anion due to charge localization, leading to competing pathways.
Figure 1: The bifurcation of indazole reactivity. Note that while 1H is the stable starting material, the anion can react at either nitrogen depending on conditions.
Module 2: Troubleshooting Alkylation (S_N2)
User Issue: "I am using K2CO3 in DMF and getting a 60:40 mixture."
Root Cause Analysis
Standard conditions (Weak Base + Polar Aprotic Solvent) often lead to mixtures because the reaction is not fully pushed to the thermodynamic product, or the electrophile is "hard" enough to attack the N2 position kinetically.
Protocol A: Forcing N1-Selectivity (Thermodynamic)
To maximize N1, you need conditions that allow equilibration or favor the softer nucleophilic center.
-
Reagents: NaH (Strong Base) or Cs2CO3 (Chelation effect).
-
Solvent: THF (promotes tight ion pairing) or DMF (high temp).
-
Temperature: Heat (>60°C) favors the thermodynamic N1 product.
Step-by-Step:
-
Dissolve indazole in anhydrous THF.
-
Add NaH (1.2 equiv) at 0°C. Stir 30 min to ensure complete deprotonation.
-
Add alkyl halide.[2]
-
Critical Step: Warm to reflux. If N2 forms initially, the heat often promotes rearrangement to N1 via intermolecular alkyl transfer or reversibility.
Protocol B: Forcing N2-Selectivity (Kinetic/Directed)
N2 alkylation is difficult to achieve purely by varying base/solvent on a naked indazole. You usually need a C7-Directing Group .
-
The "C7-EWG" Effect: An electron-withdrawing group (NO2, CO2Me) at the C7 position sterically hinders N1 and electronically deactivates it.
-
Electrophile Choice: Hard electrophiles (e.g., Meerwein salts, alkyl triflates) often favor N2 (Kinetic control).
Data Comparison: Solvent & Base Effects
| Condition | Major Isomer | Ratio (N1:N2) | Mechanism Note |
| NaH / THF / Reflux | N1 | >95:5 | Thermodynamic control; tight ion pair shields N2. |
| K2CO3 / DMF / RT | Mixture | ~60:40 | Competing kinetic/thermodynamic pathways. |
| Ag salts / Ether | N2 | Variable | Ag coordination often directs to N2 (Kinetic). |
| C7-NO2 Substrate | N2 | <5:95 | Steric blocking of N1 + electronic repulsion. |
Module 3: Troubleshooting Arylation (Cross-Coupling)
User Issue: "My Buchwald coupling isn't working, or I'm getting the wrong isomer."
Workflow: Chan-Lam vs. Buchwald-Hartwig
1. Copper-Catalyzed (Chan-Lam) [3]
-
Outcome: Overwhelmingly N1-Selective .
-
Why: HOMO analysis of the indazolyl anion shows the highest coefficient at N1. Copper oxidative addition follows this electronic preference.
-
Protocol: Cu(OAc)2, Aryl Boronic Acid, Pyridine, DCM, Open Air.
2. Palladium-Catalyzed (Buchwald-Hartwig)
-
Outcome: Tunable, but often N1-Selective unless specific ligands are used.
-
Inhibition Warning: Indazoles are excellent ligands for Pd. They can poison the catalyst.
-
Fix: Pre-heat Pd2(dba)3 and Ligand before adding the indazole substrate to form the active catalytic species first.
-
Figure 2: Decision tree for N-arylation strategies.
Module 4: Separation & Analysis FAQs
Q: How do I quickly identify which isomer I have without crystallography?
-
A: 1H NMR NOE (Nuclear Overhauser Effect).
-
N1-Alkyl: You will see an NOE correlation between the N-CH protons and the C7-H proton of the benzene ring.
-
N2-Alkyl: You will see an NOE correlation between the N-CH protons and the C3-H proton (if C3 is unsubstituted).
-
Q: How do I separate the mixture?
-
A: Polarity Rules.
-
N2-Isomers are typically less polar (lower dipole moment, ~0.5 D) and elute faster on silica gel (higher Rf).
-
N1-Isomers are more polar (dipole ~4.9 D) and elute slower.
-
Tip: If separation is difficult, try switching to Toluene/EtOAc gradients instead of Hexane/EtOAc.
-
Q: Can I convert N2 back to N1?
-
A: Yes, in some alkylation cases.[4] Heating the N2-alkyl indazole with a catalytic amount of alkyl halide or acid can sometimes trigger a thermodynamic rearrangement to the N1 form, specifically if the alkyl group is capable of forming a cation (e.g., benzyl, t-butyl).
References
-
WuXi Biology. (2020). Mechanism of a Highly Selective N2 Alkylation of Indazole. Link
-
Lukashev, N. V., et al. (2019). Regioselective alkylation of indazoles. Molecules. Link
-
Ueda, S., & Buchwald, S. L. (2012).[5] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. J. Am. Chem. Soc.[5]Link
-
BenchChem Support. (2025). Overcoming regioselectivity issues in indazole synthesis. Link
-
Cheung, M. H., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Link
Sources
Validation & Comparative
Bromine Isotope Pattern Analysis: A Comparative Guide to High-Resolution vs. Unit-Resolution Mass Spectrometry
Executive Summary
In small molecule drug discovery and environmental forensics, the identification of halogenated compounds is a critical checkpoint. Bromine, with its unique isotopic signature, offers one of the most distinct diagnostic patterns in mass spectrometry. However, the fidelity of this pattern—and the ability to use it for unambiguous elemental formula generation—varies drastically between detection platforms.
This guide objectively compares the performance of Unit-Resolution Mass Spectrometry (URMS) (e.g., Single Quadrupole) against High-Resolution Accurate Mass (HRAM) systems (e.g., Orbitrap, Q-TOF). We analyze the trade-offs between mass accuracy and Relative Isotope Abundance (RIA) errors, providing a validated protocol for minimizing false positives in metabolite identification.
Part 1: The Physics of the Bromine Doublet
To interpret the data correctly, one must understand the source of the signal. Unlike Carbon-13, which appears as a minor satellite peak (1.1%), Bromine exists as two nearly equiprobable stable isotopes.
- Br: 50.69% abundance (Exact Mass: 78.918338 u)
- Br: 49.31% abundance (Exact Mass: 80.916291 u)
This results in the characteristic "M" and "M+2" doublet with an approximate intensity ratio of 1:1 (specifically 100:97.3). As the number of bromine atoms (
Critical Insight: The mass difference is approximately 1.99795 u , not exactly 2.0 u. High-resolution instruments utilize this mass defect to filter out interferences that might mimic a nominal "M+2" pattern.
Part 2: Comparative Analysis of Detection Platforms
The choice of instrument dictates the analytical strategy. Below is a direct comparison of how different mass analyzers handle bromine isotope patterns.
Unit-Resolution (Single/Triple Quadrupole)
-
Mechanism: Filters ions based on stability in oscillating electric fields.
-
Performance: Delivers nominal mass (e.g., m/z 255 and 257).
-
Pros: High sensitivity, linear dynamic range, and low cost. Excellent for "pattern recognition" of known targets.
-
Cons: Cannot distinguish isobaric interferences. A compound with formula
(Nominal 255) could be mistaken for a brominated fragment if a co-eluting species creates a false M+2 peak. -
Verdict: Suitable for targeted quantitation of known brominated drugs but insufficient for de novo identification.
High-Resolution Accurate Mass (Orbitrap / Q-TOF)
-
Mechanism: Orbitrap uses orbital trapping; Q-TOF measures flight time.
-
Performance: Delivers exact mass (<3 ppm error) and fine isotope structure.
-
Pros: Resolves the mass defect. Can distinguish the
peak from a generic or interference. -
Cons: Susceptible to Space Charge Effects (Orbitrap) or Detector Saturation (TDC-based TOF), which can skew the isotope ratio (RIA error) if the ion population is too high.
-
Verdict: The gold standard for metabolite identification and impurity profiling.
Summary Data: Performance Matrix
| Feature | Unit-Resolution (Quadrupole) | High-Resolution (Orbitrap/Q-TOF) |
| Mass Accuracy | 0.1 - 0.5 Da (Nominal) | < 0.001 Da (< 1-3 ppm) |
| Isotope Ratio Error (RIA) | < 10% (Robust) | < 20% (Sensitive to saturation) |
| Resolving Power | ~1,000 FWHM | > 140,000 FWHM |
| Pattern Logic | Visual 1:1 matching | Algorithmic (Mass Defect + RIA) |
| Primary Use Case | Quantitation (PK/PD) | Structure Elucidation (MetID) |
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-fidelity isotope patterns, specifically on HRAM instruments, you must control the ion population. Saturation flattens the major peaks, artificially altering the 1:1 ratio.
Workflow Logic
Figure 1: Optimized workflow for Bromine Isotope Analysis. Note the "AGC Control" step, which is critical for maintaining correct isotope ratios.
Step-by-Step Methodology
-
Sample Dilution:
-
Aim for an absolute intensity between
and counts. -
Why? Intensities
in trapping instruments (Orbitrap) cause space-charge repulsion, shifting mass accuracy and skewing the 50:50 ratio.
-
-
Ionization Source Settings:
-
Use Electrospray Ionization (ESI) in Positive/Negative mode.
-
Caution: Avoid chlorinated solvents (DCM, Chloroform) in the mobile phase, as they introduce high-background chlorine patterns that complicate halogen filtering.
-
-
Acquisition Parameters (Orbitrap Example):
-
Resolution: Set to 60,000 or 120,000 (FWHM @ m/z 200).
-
AGC Target: Set to
or . Do not use "Ultimate" sensitivity settings (3e6) for isotope ratio work, as this prioritizes sensitivity over isotopic fidelity. -
Scan Type: Profile Mode is mandatory. Centroiding algorithms can occasionally miscalculate the center of mass for split peaks in fine structure analysis.
-
-
Validation Check:
-
Inject a standard (e.g., Bromobenzene or a known brominated drug).
-
Verify the
ratio is within 10% of theoretical (approx 1.0 : 0.97).
-
Part 4: Data Processing & Algorithmic Filtering
Manual visual inspection is prone to bias. Modern workflows utilize the "Seven Golden Rules" (Kind & Fiehn), a set of heuristic algorithms that filter molecular formulas based on isotopic fidelity.[1]
The Decision Logic
When the software encounters a candidate peak, it must decide if the pattern matches a brominated species.
Figure 2: Simplified decision tree for determining Bromine count based on peak intensity ratios and mass defect.
Algorithmic Scoring (Seven Golden Rules)
To rigorously identify the compound, apply the following filter logic:
-
Mass Accuracy Filter: Remove candidates with >3 ppm error on the monoisotopic peak (
). -
Isotopic Pattern Filter: Calculate the theoretical isotope distribution for the candidate formula. Compare it to the measured spectrum using a similarity score (e.g., dot product or root-mean-square error).
-
Threshold: For Bromine, a Relative Isotope Abundance (RIA) error of <5% is expected for high-quality data. If the experimental M+2 peak deviates by >20% from the theoretical intensity, the candidate formula should be penalized or discarded.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2013). Isotopic Compositions of the Elements.
-
Kind, T., & Fiehn, O. (2007).[1] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[1]
-
Kaufmann, A., & Walker, S. (2012). Accuracy of relative isotopic abundance and mass measurements in a single-stage orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry.
-
Thermo Fisher Scientific. (2018). Evaluation of accurate mass and relative isotopic abundance measurements in the LTQ-Orbitrap.
Sources
A Researcher's Guide to the Carbonyl Stretch in Indazole Acid Chlorides: An IR Spectroscopy Comparison
For drug development professionals and medicinal chemists, the indazole scaffold is a cornerstone of modern therapeutic design.[1][2] Its derivatives are integral to a range of pharmaceuticals, from anticancer agents to anti-inflammatories.[3][4] The synthesis of these complex molecules often involves highly reactive intermediates, such as indazole acid chlorides. Ensuring the successful formation of these intermediates is critical, and Infrared (IR) spectroscopy provides a rapid, reliable method for their characterization.
This guide offers an in-depth comparison of the carbonyl (C=O) stretching frequency in indazole acid chlorides. We will explore the underlying principles that govern this characteristic vibrational mode, provide a robust experimental protocol for sample analysis, and compare the expected spectral features of various indazole acid chlorides against other relevant carbonyl compounds.
The Decisive Signature: Why the Carbonyl Stretch Matters
The carbonyl group's stretching vibration provides one of the most intense and diagnostically useful signals in an IR spectrum.[5] Its position is exquisitely sensitive to the electronic environment of the molecule. For an acid chloride, the C=O stretch is found at a significantly higher frequency compared to other carbonyl compounds like ketones, esters, or amides.[6][7] This is primarily due to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O double bond.[8]
Several factors can modulate the exact frequency of the carbonyl absorption:
-
Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the force constant of the C=O bond, shifting the stretching frequency to a higher wavenumber (cm⁻¹).[9][10]
-
Resonance Effects: Delocalization of π-electrons, such as conjugation with an aromatic ring or a double bond, tends to increase the single-bond character of the carbonyl group.[6][10] This weakens the bond and lowers the stretching frequency.
-
Ring Strain: Incorporating a carbonyl group into a strained ring system (five-membered or smaller) increases the absorption frequency.[6][9]
In the context of indazole acid chlorides, a delicate interplay between the inductive effect of the chlorine and the electronic effects of the bicyclic indazole ring system dictates the final position of the C=O band.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of an Acid Chloride
Acid chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding carboxylic acid. This necessitates careful sample handling to obtain a spectrum representative of the target compound. The presence of a broad absorption band around 3000 cm⁻¹ (O-H stretch) and a carbonyl peak around 1700 cm⁻¹ are tell-tale signs of contamination with the hydrolyzed carboxylic acid.[11]
Objective: To obtain a clean IR spectrum of a neat or dissolved indazole acid chloride, free from atmospheric moisture contamination.
Materials:
-
Indazole acid chloride sample
-
Anhydrous IR-grade solvent (e.g., Chloroform, Dichloromethane) if running in solution
-
Dry, clean salt plates (e.g., NaCl or KBr)
-
Glove box or nitrogen-purged environment
-
FTIR spectrometer
Step-by-Step Methodology:
-
Spectrometer Preparation: Purge the sample compartment of the FTIR spectrometer with dry nitrogen or air for at least 15 minutes to minimize atmospheric water and CO₂ interference. Run a background spectrum.
-
Sample Preparation (Performed in a Glove Box or Nitrogen Atmosphere):
-
Neat Liquid: If the acid chloride is a liquid, place one drop directly onto a clean, dry salt plate. Place a second salt plate on top and give a slight twist to create a thin, uniform film.
-
Solid: If the acid chloride is a solid, dissolve a small amount (1-2 mg) in a minimal volume (a few drops) of an anhydrous IR-grade solvent. Place a drop of this solution onto a salt plate. Allow the solvent to evaporate completely inside the glove box, leaving a thin film of the solid. Place a second salt plate on top.
-
-
Sample Holder Assembly: Quickly place the assembled salt plates into a demountable cell holder.
-
Data Acquisition: Immediately transfer the sample holder to the spectrometer's sample compartment and acquire the spectrum.
-
Cleaning: After analysis, promptly disassemble the cell in a fume hood. Clean the salt plates by rinsing with an anhydrous solvent (e.g., dry acetone or chloroform) and store them in a desiccator.
This self-validating protocol ensures that any observed O-H bands are intrinsic to the sample and not a result of atmospheric contamination during preparation.
Comparative Analysis of Carbonyl Stretching Frequencies
To understand the IR spectrum of an indazole acid chloride, it is instructive to start with a simpler, well-characterized aromatic analogue: benzoyl chloride.
Baseline: Benzoyl Chloride
Benzoyl chloride typically exhibits its strong C=O stretching absorption in the range of 1770-1790 cm⁻¹ .[12][13] Conjugation with the benzene ring lowers this frequency from the typical aliphatic acid chloride range (1810-1775 cm⁻¹).[6][12]
Indazole Acid Chlorides: A Tale of Two Positions
The position of the acid chloride group on the indazole ring significantly impacts the electronic environment of the carbonyl group. Let's compare the expected C=O frequencies for two constitutional isomers.
| Compound | Expected ν(C=O) (cm⁻¹) | Rationale |
| Benzoyl Chloride | ~1775 | Reference. Conjugation with the benzene ring lowers the frequency from the aliphatic baseline. |
| 1H-Indazole-3-carbonyl chloride | > 1775 | The carbonyl is attached to a carbon adjacent to the pyrrolic nitrogen. This nitrogen's lone pair is part of the aromatic system, making the ring electron-rich, but the C2-C3 bond has less double bond character than a typical aromatic C-C bond, reducing conjugation. The electronegative nitrogen at position 2 exerts a net electron-withdrawing effect, increasing the C=O frequency relative to benzoyl chloride. |
| 1H-Indazole-6-carbonyl chloride | < 1775 | The carbonyl group is attached to the benzene portion of the ring system. The fused pyrazole ring acts as a net electron-donating group through resonance to the benzene ring. This increases electron delocalization into the carbonyl, increasing its single-bond character and lowering the C=O frequency relative to benzoyl chloride. |
The electronic interplay within the indazole ring system can be visualized as follows:
Caption: Logical workflow of electronic effects on C=O frequency.
The Impact of Ring Substituents
Just as with benzoyl chloride, adding substituents to the indazole ring will further modulate the carbonyl stretching frequency. Electron-withdrawing groups (EWGs) will increase the frequency, while electron-donating groups (EDGs) will decrease it.
| Compound | Substituent Effect | Expected Shift in ν(C=O) vs. Unsubstituted |
| 5-Nitro-1H-indazole-3-carbonyl chloride | Strong EWG (-NO₂) | Increase (Higher Frequency) |
| 5-Methoxy-1H-indazole-3-carbonyl chloride | Strong EDG (-OCH₃) | Decrease (Lower Frequency) |
| 5-Nitro-1H-indazole-6-carbonyl chloride | Strong EWG (-NO₂) | Increase (Higher Frequency) |
| 5-Methoxy-1H-indazole-6-carbonyl chloride | Strong EDG (-OCH₃) | Decrease (Lower Frequency) |
Comparison with Other Indazole Carbonyl Derivatives
The high frequency of the acid chloride carbonyl stretch makes it easily distinguishable from other common indazole carbonyl derivatives that may be present as starting materials or byproducts.
Caption: Relative C=O frequencies for indazole derivatives.
-
Indazole Amides: The resonance effect from the nitrogen atom significantly weakens the C=O bond, lowering its stretching frequency to the ~1630-1690 cm⁻¹ range.[5]
-
Indazole Carboxylic Acids: These typically show a C=O stretch around 1710-1780 cm⁻¹ , often broadened by hydrogen bonding.[5][14]
-
Indazole Esters: The C=O stretch for indazole esters appears in the ~1730-1750 cm⁻¹ region.[14][15]
The distinct, high-frequency window occupied by the acid chloride C=O stretch (>1770 cm⁻¹) provides an unambiguous marker for its presence, confirming the successful conversion from a carboxylic acid or ester precursor and ensuring the quality of the intermediate before its use in subsequent synthetic steps.
Conclusion
For researchers engaged in the synthesis of indazole-based therapeutics, IR spectroscopy is an indispensable tool. The carbonyl stretching frequency of indazole acid chlorides serves as a highly sensitive probe of the molecule's electronic structure. By understanding the interplay of inductive and resonance effects conferred by the indazole ring and its substituents, scientists can confidently identify these critical intermediates, distinguish them from related functional groups, and ensure the integrity of their synthetic pathways. This guide provides the foundational principles and a practical framework for leveraging IR spectroscopy to accelerate the development of novel indazole-containing drugs.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]
-
Video: IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]
-
Infrared Spectrometry. Michigan State University Chemistry. [Link]
-
Unlocking Therapeutic Potential: The Role of Indazole Derivatives in Pharmaceuticals. NINGBO INNO PHARMCHEM CO., LTD. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]
-
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. [Link]
-
Infrared Spectroscopy- A spectro-analytical tool in chemistry. SlideShare. [Link]
-
Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University. [Link]
-
Infrared Spectroscopy. University of Calgary. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
-
Infrared spectra of acid chlorides. Chemistry Blog. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
-
IR spectrum of carboxylic acids and alcohols. SlideShare. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]
-
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]
-
Experiment 4: Gas phase IR spectroscopy (HCl). University of Jyväskylä. [Link]
-
Safe Preparation of HCl and DCl for IR Spectroscopy. Journal of Chemical Education. [Link]
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]
-
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]
-
(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. ResearchGate. [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Benzoyl chloride. PubChem. [Link]
-
IR signals for carbonyl compounds (video). Khan Academy. [Link]
-
Benzoylchloride - Optional[FTIR] - Spectrum. SpectraBase. [Link]
-
CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. YouTube. [Link]
-
Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 8. Khan Academy [khanacademy.org]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. davuniversity.org [davuniversity.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Stability Guide: Indazole vs. Indole Acid Chlorides
The following guide details the comparative stability, mechanistic underpinnings, and handling protocols for Indazole-3-carbonyl chloride versus Indole-3-carbonyl chloride.
Executive Summary
Verdict: Indazole-3-carbonyl chloride is significantly more stable than Indole-3-carbonyl chloride.
-
Indazole-3-carbonyl chloride behaves like a typical electron-deficient aryl acid chloride. It can be isolated as a solid, stored under inert atmospheres, and purchased commercially (e.g., CAS 72083-74-0).
-
Indole-3-carbonyl chloride is intrinsically unstable. It is prone to rapid decomposition via decarbonylation and nucleophilic self-attack (oligomerization) upon formation. It is rarely isolated; successful protocols almost exclusively generate it in situ at low temperatures (
) or utilize the more stable glyoxalyl chloride surrogate.
Part 1: Mechanistic Basis of Instability
The divergence in stability stems from the electronic differences at the C3 position of the heterocyclic rings.
The Indole Instability Factor (The "Enamine" Effect)
The indole nitrogen lone pair donates electron density into the ring, creating significant nucleophilic character at C3. In Indole-3-carbonyl chloride , this creates a "self-destructive" motif:
-
Mechanism: The C3 position of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (Intermolecular Friedel-Crafts Acylation).
-
Result: This leads to the formation of diindolyl ketones and subsequent oligomers, observed physically as the rapid formation of insoluble "red tars" or amorphous solids.
-
Decarbonylation: The electron-rich nature of the ring also facilitates the loss of CO to form highly reactive chloroindolenine intermediates.
The Indazole Stabilization Factor (The "Aza" Effect)
Indazole possesses a second nitrogen atom (N2) in the ring.
-
Mechanism: The N2 atom is electronegative and withdraws electron density from the ring system. This drastically reduces the nucleophilicity of the C3 carbon.
-
Result: The C3 position is no longer sufficiently nucleophilic to attack the carbonyl of a neighboring molecule. The compound behaves as a stable, isolatable benzoyl chloride analog.
Visualizing the Electronic Divergence
Figure 1: Mechanistic pathway comparison. Indole derivatives undergo rapid self-acylation due to C3 nucleophilicity, while Indazole derivatives remain stable due to the electron-withdrawing N2 atom.
Part 2: Comparative Experimental Data
The following data summarizes typical observations when attempting to synthesize and handle these compounds.
| Feature | Indazole-3-carbonyl chloride | Indole-3-carbonyl chloride |
| CAS Number | 72083-74-0 | (Rarely assigned as pure substance) |
| Physical State | White to off-white crystalline solid | Transient oil / Red-brown amorphous solid |
| Isolation | Standard filtration/crystallization | Do not isolate. Use in situ. |
| Storage Stability | Months at 4°C (under Ar) | Minutes to Hours (Decomposes at RT) |
| Reaction Temp | Reflux (SOCl₂) or RT | < 0°C (Strict control required) |
| Major Impurity | Hydrolyzed acid (if wet) | Diindolyl ketone / Oligomers |
Part 3: Practical Protocols
Protocol A: Synthesis of Indazole-3-carbonyl chloride (The "Standard" Route)
Because of its stability, this compound can be prepared using vigorous chlorinating agents and isolated.
Reagents:
-
1H-Indazole-3-carboxylic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (5.0 equiv)
-
Solvent: Toluene or neat SOCl₂
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with Indazole-3-carboxylic acid.
-
Addition: Add SOCl₂ carefully, followed by catalytic DMF.
-
Reaction: Heat to reflux (75-80°C) for 2–4 hours. Gas evolution (HCl/SO₂) will be observed.
-
Monitoring: Monitor by TLC (quench aliquot with MeOH to visualize methyl ester).
-
Isolation:
-
Concentrate the mixture in vacuo to remove excess SOCl₂.[1]
-
Co-evaporate with dry toluene (2x) to remove residual traces of acid gases.
-
Result: The residue is a stable off-white solid. It can be stored in a desiccator or used directly.
-
Protocol B: Synthesis of Indole-3-carbonyl chloride (The "In-Situ" Route)
Direct isolation is dangerous to yield. This protocol minimizes decomposition by low temperature and immediate consumption.
Reagents:
-
Indole-3-carboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) (Preferred over SOCl₂ for milder conditions)
-
Solvent: Anhydrous DCM or THF (Stabilizer free)
Workflow:
-
Setup: Purge flask with Argon. Cool solvent to 0°C .
-
Activation: Add Indole-3-carboxylic acid suspended in DCM. Add Oxalyl Chloride dropwise.
-
Catalysis: Add DMF (catalytic) very slowly. Caution: Vigorous gas evolution.
-
Reaction: Stir at 0°C for 1–2 hours. Do not heat.
-
Consumption (Critical):
-
Do not attempt to strip solvent to dryness if possible.
-
Add the nucleophile (e.g., amine, alcohol) directly to this cold solution.
-
If solvent removal is strictly necessary, keep temperature < 10°C and use high vacuum for minimal time.
-
Alternative Strategy: If the Indole-3-carbonyl chloride fails due to instability, use Indole-3-glyoxalyl chloride (adding a spacer carbonyl) which is significantly more stable and often retains biological activity in drug design contexts.
Part 4: Experimental Workflow Visualization
Figure 2: Decision tree for synthesis. Note the critical divergence: Indazoles allow for thermal processing and isolation, while Indoles require cryo-conditions and immediate consumption.
References
-
Synthesis of Indazole-3-carbonitrile (Precursor Chemistry) Title: Preparation of 1H-Indazole-3-carbonitrile. Source: Organic Syntheses, 2020, 97, 314-326.[5] URL:[Link]
-
Indole-3-carbonyl chloride Decomposition Title: On the Mechanism of Decarbonylation of Indole-3-glyoxyloyl Chloride.[1] Source: Acta Chemica Scandinavica B, 1977, 31, 342. URL:[Link]
-
General Reactivity of Indole Carboxylic Acids Title: A General Synthesis of Tris-Indole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 2. 1H-Indazole-3-carbonyl chloride | C8H5ClN2O | CID 23189990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. orgsyn.org [orgsyn.org]
A Comparative Guide to LC-MS Fragmentation Patterns of 5-Bromoindazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a bromine atom at the 5-position significantly influences the molecule's physicochemical properties and metabolic fate. Understanding its behavior under mass spectrometric analysis is paramount for structural elucidation, metabolite identification, and pharmacokinetic studies. This guide provides an in-depth comparison of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation patterns of 5-bromoindazole scaffolds against unsubstituted and alternatively substituted indazoles. We will explore the underlying principles of fragmentation, present detailed experimental protocols, and offer insights grounded in established scientific principles to ensure data integrity and accurate interpretation.
Introduction: The Significance of the 5-Bromoindazole Moiety
Indazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities. The addition of a bromine atom, particularly at the 5-position, can enhance binding affinity, modulate metabolic stability, and serve as a handle for further synthetic elaboration. Characterizing these molecules and their metabolites is a critical task where LC-MS stands as the undisputed analytical tool of choice.[1]
This guide focuses on the fragmentation behavior of these compounds under Collision-Induced Dissociation (CID), a technique used to deliberately fragment selected ions to gain structural information.[2] We will dissect how the presence and position of the bromine atom direct the fragmentation pathways, creating a unique mass spectral fingerprint.
Foundational Principles: Ionization and Fragmentation
In a typical LC-MS/MS workflow, molecules are first separated by liquid chromatography and then introduced into the mass spectrometer.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates intact molecular ions with minimal fragmentation.[3] For nitrogen-containing heterocyclic compounds like indazoles, ESI in positive ion mode is highly effective, typically producing the protonated molecule, [M+H]⁺.[4]
-
Collision-Induced Dissociation (CID): Once the protonated molecule is isolated, it is subjected to CID. The ion is accelerated and collided with an inert gas (like argon or nitrogen), converting its kinetic energy into internal energy. This excess energy causes the molecule to vibrate and ultimately break apart at its weakest points, generating a series of fragment ions.[2] The resulting pattern is highly reproducible and characteristic of the molecule's structure.
The Indazole Core: Baseline Fragmentation Patterns
To understand the influence of the bromine atom, we must first consider the fragmentation of the parent indazole ring. Under CID, the protonated indazole scaffold typically undergoes ring cleavage. Common fragmentation pathways for N-containing unsaturated rings involve the loss of small, stable neutral molecules. For the indazole core, a characteristic fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) and dinitrogen (N₂), although the specific pathways can be complex. Researchers have reported characteristic acylium-indazole (m/z 145) and methylidene-indazolium (m/z 131) ions for certain indazole-containing synthetic cannabinoids, which points to the stability of the core ring structure during initial fragmentation events.[5]
Directing Effect of the 5-Bromo Substituent
The presence of a bromine atom introduces several key features into the mass spectrum and directs fragmentation in predictable ways.
4.1. The Isotopic Signature of Bromine
One of the most telling features of a bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, any ion containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with roughly equal intensity. This provides an immediate and powerful diagnostic tool for identifying brominated fragments.
4.2. Key Fragmentation Pathways for 5-Bromoindazole
The C-Br bond is often a labile site for fragmentation. For the protonated 5-bromoindazole molecule ([C₇H₅BrN₂ + H]⁺, m/z 197/199), the following fragmentation pathways are dominant:
-
Loss of a Bromine Radical (•Br): A primary fragmentation route is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (mass 79 or 81). This generates a fragment ion corresponding to the protonated indazole cation radical.
-
[M+H]⁺ → [M+H - •Br]⁺ + •Br
-
-
Loss of Hydrogen Bromide (HBr): Another common pathway is the elimination of a neutral HBr molecule (mass 80 or 82). This is a common fragmentation for halogenated compounds.[6]
-
[M+H]⁺ → [M+H - HBr]⁺ + HBr
-
-
Ring Cleavage: Following or concurrent with the initial losses, the remaining indazole ring can fragment further, typically through the loss of HCN, similar to the unsubstituted core.
The proposed primary fragmentation pathways for a generic 5-bromoindazole scaffold are illustrated below.
Caption: Primary fragmentation of 5-bromoindazole.
Comparative Analysis: The Impact of Substitution
The utility of understanding fragmentation patterns becomes clear when comparing different scaffolds. The predictable shifts and changes in fragmentation provide a logical basis for structural confirmation.
| Scaffold | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion(s) (m/z) | Characteristic Neutral Loss | Distinguishing Feature |
| Indazole | 119 | 92, 65 | HCN (27) | Simple spectrum, loss of HCN. |
| 5-Bromoindazole | 197 / 199 | 118, 116 | •Br (79/81), HBr (80/82) | Characteristic 1:1 isotopic doublet for all Br-containing ions. [7] |
| 5-Chloroindazole | 153 / 155 | 118, 117 | •Cl (35/37), HCl (36/38) | 3:1 isotopic doublet for Cl-containing ions. |
| 5-Nitroindazole | 164 | 134, 118, 90 | NO (30), NO₂ (46) | Facile loss of nitro group fragments. |
| 5-Methoxyindazole | 149 | 134, 106 | •CH₃ (15), CH₂O (30) | Initial loss of methyl radical is common. |
This comparative data highlights how the substituent at the 5-position dictates the primary fragmentation pathways. While the underlying indazole core fragmentation (e.g., loss of HCN) may still occur in subsequent steps, the initial, most energetically favorable cleavages are directly related to the substituent.
Experimental Protocol: A Validated LC-MS/MS Workflow
Achieving reproducible and accurate fragmentation data requires a robust and well-defined experimental method. The following protocol serves as a validated starting point for the analysis of 5-bromoindazole scaffolds.
6.1. System and Reagents
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[8]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.[1]
-
LC Column: A reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is suitable for many indazole derivatives.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[10]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL. For plasma samples, protein precipitation followed by reconstitution is a common approach.[11]
6.2. Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1H-Indazole-3-carbonyl chloride, 5-bromo-
This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-Indazole-3-carbonyl chloride, 5-bromo- (CAS No. 1260783-54-7). The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and neutralization of this reactive compound, culminating in its compliant disposal as hazardous waste. The core principle of this protocol is controlled hydrolysis and neutralization, followed by segregation into the appropriate waste stream.
The Chemical Rationale: Understanding the Risks
Proper disposal is not merely procedural; it is a direct application of chemical principles. The structure of 1H-Indazole-3-carbonyl chloride, 5-bromo- contains two key features that dictate its handling and disposal: the highly reactive acyl chloride group and the stable bromo-indazole core.
-
Acyl Chloride Reactivity : The carbonyl chloride moiety (-COCl) is an electrophilic and highly reactive functional group. It reacts readily and exothermically with nucleophiles, most notably water, to produce 5-bromo-1H-indazole-3-carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][2] This reactivity is the primary immediate hazard; uncontrolled addition to water or other protic substances can cause a violent reaction, splashing, and the release of toxic vapors. Our disposal strategy, therefore, centers on a controlled quenching reaction to safely hydrolyze this group.
-
Halogenated Organic Compound : The presence of a bromine atom on the indazole ring classifies this molecule, and its degradation products, as a halogenated organic compound .[3][4] Halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic environmental pollutants like dioxins.[5] It is crucial that this waste is never mixed with non-halogenated organic waste, as this contaminates the entire container and significantly increases disposal costs and environmental burden.[6]
Safety and Planning: A Self-Validating Protocol
Before beginning any chemical handling, a thorough safety assessment is mandatory. This protocol is designed to be self-validating by incorporating verification steps and engineering controls.
Essential Quantitative and Safety Data
| Parameter | Information | Source(s) |
| Chemical Name | 1H-Indazole-3-carbonyl chloride, 5-bromo- | [7] |
| CAS Number | 1260783-54-7 | [7] |
| Primary Hazards | Water-reactive, releases corrosive gas (HCl), causes skin and serious eye irritation.[8][9][10] | [8][9][10] |
| Incompatible Materials | Water (uncontrolled), strong bases (uncontrolled), strong oxidizing agents, alcohols, and amines.[8][11][12] | [8][11][12] |
| Personal Protective Equipment (PPE) | Chemical splash goggles, face shield, butyl or neoprene gloves, chemically resistant lab coat. | [1][8] |
| Engineering Controls | Certified chemical fume hood. | [1][13] |
Experimental Workflow Diagram
Caption: Logical workflow for the safe neutralization and disposal of 1H-Indazole-3-carbonyl chloride, 5-bromo-.
Detailed Disposal Protocol
This procedure should be performed in its entirety within a certified chemical fume hood.
Part 1: Preparation of the Neutralization Solution
-
Choose a Neutralizing Agent : A solution of sodium bicarbonate (NaHCO₃) is recommended as it is a weak base and the effervescence (release of CO₂) provides a clear visual indicator of the reaction. A 5-10% aqueous solution is typically sufficient. Alternatively, a 2.5 M solution of sodium hydroxide (NaOH) can be used, though it requires more careful temperature control.[2]
-
Prepare the Solution : In a borosilicate glass beaker at least 5-10 times larger than the volume of the acyl chloride to be quenched, prepare the chosen neutralizing solution. For every 1 gram of acyl chloride, plan to use at least 50 mL of neutralizing solution.
-
Initiate Stirring : Place the beaker on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed to create a vortex. An ice bath around the beaker is recommended to dissipate the heat generated during the exothermic reaction.[1]
Part 2: Controlled Neutralization
-
Slow Addition : Using a disposable pipette or by carefully pouring from a container, add the 1H-Indazole-3-carbonyl chloride, 5-bromo- to the vigorously stirred basic solution very slowly and in small portions.
-
Monitor the Reaction : Observe the reaction. With sodium bicarbonate, you will see immediate fizzing.[14][15] If the reaction becomes too vigorous (excessive foaming or temperature rise), pause the addition until it subsides. The principle of causality here is critical: slow, controlled addition prevents the rate of HCl generation from overwhelming the base, thus preventing a runaway reaction.
-
Ensure Complete Hydrolysis : Once all the acyl chloride has been added, allow the mixture to stir for an additional 30-60 minutes at room temperature. This ensures the complete hydrolysis and neutralization of any remaining reactive material.
Part 3: Verification and Waste Collection
-
Cease Stirring : Turn off the stir plate and remove the stir bar.
-
pH Verification : Using pH paper or a calibrated pH meter, test the aqueous solution. The final pH should be between 7 and 9.[13][16] This step validates that the corrosive acidic byproduct has been successfully neutralized.
-
Adjust if Necessary : If the solution is still acidic (pH < 7), slowly add more of the basic solution until the target pH is reached.
-
Collect as Halogenated Waste : Carefully pour the neutralized aqueous solution into a designated and clearly labeled "Halogenated Organic Liquid Waste" container.[3][4][6] The container must be sealed to be vapor-tight.[4]
-
Dispose of Contaminated Materials : All disposable items that came into contact with the chemical, such as gloves, pipette tips, and contaminated bench paper, must be collected in a sealed bag and placed into the designated "Solid Hazardous Waste" container.[17]
By adhering to this guide, you ensure not only your personal safety but also the integrity of your laboratory's waste management program and your institution's commitment to environmental stewardship.
References
-
WASTE MANAGEMENT. (n.d.). Bucknell University. Retrieved from [Link]
-
Breton, M., et al. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. University of North Carolina at Chapel Hill. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Retrieved from [Link]
-
Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Caesar & Loretz GmbH. (2025). Safety data sheet. Retrieved from [Link]
-
University of Delaware. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
Sources
- 1. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 2. epfl.ch [epfl.ch]
- 3. bucknell.edu [bucknell.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. 1H-Indazole-3-carbonyl chloride, 5-broMo- | 1260783-54-7 [m.chemicalbook.com]
- 8. fishersci.es [fishersci.es]
- 9. fishersci.com [fishersci.com]
- 10. caelo.de [caelo.de]
- 11. fishersci.com [fishersci.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. laballey.com [laballey.com]
- 14. laballey.com [laballey.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
